2-(Dimethoxymethyl)-1,6-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(dimethoxymethyl)-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)10-4-3-8-7-12-6-5-9(8)13-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMPLXDBDQCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(C=C1)C=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371194 | |
| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-36-2 | |
| Record name | 2-(Dimethoxymethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This technical guide provides a consolidated overview of the available and predicted physicochemical data for this compound. Given the limited availability of direct experimental data, this guide also furnishes detailed experimental protocols for key physicochemical parameter determination, namely the partition coefficient (logP) and aqueous solubility.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Data Type | Source |
| IUPAC Name | This compound | - | |
| CAS Number | 386715-36-2 | - | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - | [4] |
| Molecular Weight | 204.23 g/mol | - | [4] |
| Chemical Structure | |||
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Note: "Not Available" indicates that experimental data for this specific compound could not be readily found in the public domain. For drug development purposes, experimental determination of these properties is highly recommended.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for two critical parameters: the octanol-water partition coefficient (logP) and aqueous solubility, both based on the widely accepted "shake-flask" method.[6][7][8][9]
Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, n-octanol and water, and is a key indicator of its lipophilicity.
1. Preparation of Reagents:
-
Prepare a phosphate-buffered saline (PBS) solution at a specific pH, typically 7.4, to mimic physiological conditions.[7]
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[7] This ensures that both phases are in equilibrium before the experiment.
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).[7]
2. Partitioning:
-
Add a small aliquot of the compound's stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated PBS buffer.[3]
-
The vessel is then sealed and agitated (e.g., using a mechanical shaker or vortex mixer) at a constant temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached between the two phases.[9]
3. Phase Separation and Analysis:
-
After agitation, the mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.[3]
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.[3]
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
4. Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The thermodynamic shake-flask method is considered the "gold standard" for its determination.[1]
1. Sample Preparation:
-
An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., PBS at pH 7.4) in a sealed, inert container (e.g., a glass vial).[10] The presence of excess solid is crucial to ensure that a saturated solution is formed.
2. Equilibration:
-
The sealed container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1]
3. Separation of Solid and Liquid Phases:
-
After the equilibration period, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm syringe filter).[6]
4. Quantification:
-
The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
5. Reporting:
-
The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM) at the specified pH and temperature.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination by the shake-flask method.
References
- 1. enamine.net [enamine.net]
- 2. Pi Chemicals System - PI-23252 this compound (386715-36-2) [internal.pipharm.com]
- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 386715-36-2|this compound|BLD Pharm [bldpharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Navigating Preclinical Development: A Technical Guide to the Solubility and Stability of 2-(Dimethoxymethyl)-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic applications, including oncology and neurodegenerative diseases.[1][2] 2-(Dimethoxymethyl)-1,6-naphthyridine is a key intermediate or final compound within this class, and a thorough understanding of its physicochemical properties is paramount for successful drug development. This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for generating this critical information. Adherence to these experimental guidelines will ensure the generation of high-quality, reproducible data essential for regulatory submissions and for advancing a compound through the development pipeline.
Introduction to this compound
This compound belongs to the broader family of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms.[3][4] The 1,6-naphthyridine isomer has been incorporated into a variety of pharmacologically active agents.[1][5] The dimethoxymethyl group at the 2-position is an acetal, which can serve as a protected aldehyde. This functional group can influence the molecule's polarity, hydrogen bonding capability, and susceptibility to hydrolysis, all of which have direct implications for its solubility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 386715-36-2 | [6] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |
| Molecular Weight | 204.23 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Purity | ≥95% | [7][9] |
| Density | 1.359 g/cm³ | [6] |
| Flash Point | 77.7 °C | [6] |
Solubility Assessment
Aqueous solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability. Poor solubility can hinder formulation development and lead to erratic in vivo exposure.[10] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.
Predicted Solubility Profile
Based on its structure, this compound is expected to have low to moderate aqueous solubility. The aromatic naphthyridine core is largely hydrophobic, while the nitrogen atoms and the oxygen atoms of the dimethoxymethyl group can act as hydrogen bond acceptors, contributing to some degree of polarity.[11] Solubility is anticipated to be pH-dependent due to the basic nature of the pyridine-like nitrogen atoms.
Experimental Protocols for Solubility Determination
This assay measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting conditions often encountered in early-stage in vitro screening.[9][10][12]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for determining kinetic solubility.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[13]
-
Sample Preparation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in microcentrifuge tubes. This results in a final nominal concentration of 400 µM with 2% DMSO.[13]
-
Incubation: Seal the tubes and incubate them on a shaker at room temperature (approx. 25°C) for 2 hours to allow for precipitation.[12]
-
Separation: Filter the samples through a solubility filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.[13]
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, typically LC-MS/MS, against a standard curve prepared from the DMSO stock solution.[5][12]
This method determines the equilibrium solubility of the solid compound in a given solvent, which is considered the "true" solubility and is crucial for formulation and biopharmaceutical classification.[7][14][15]
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[14]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 3.0, 5.0, and 7.4 to assess pH effect).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[9][14]
-
Separation: After incubation, allow the suspension to settle. Centrifuge the samples to pellet the remaining solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[7]
Stability Assessment
Evaluating the chemical stability of a drug candidate is a mandatory regulatory requirement. Forced degradation (stress testing) and photostability studies are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[16][17][18]
Forced Degradation Studies
These studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[4][19][20] A target degradation of 5-20% is generally considered appropriate to ensure that primary degradants are formed without complete destruction of the molecule.[16][17]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl, room temperature or 50-60°C, up to 7 days | To assess stability in acidic environments (e.g., stomach) and susceptibility of the acetal group to hydrolysis.[19] |
| Base Hydrolysis | 0.1 M NaOH, room temperature or 50-60°C, up to 7 days | To evaluate stability in basic environments and potential hydrolysis of other functional groups.[16][19] |
| Oxidation | 3% H₂O₂, room temperature, up to 24 hours | To determine susceptibility to oxidative degradation, which can occur during storage and metabolism.[21] |
| Thermal Degradation | Solid state, 60-80°C; Solution, 60-80°C | To assess the intrinsic thermal stability of the molecule in both solid and solution forms.[19] |
Logical Flow for Stability Indicating Method Development
Caption: Process for developing a stability-indicating method.
Photostability Testing
Photostability testing is conducted to evaluate the effect of light on the drug substance, as mandated by ICH guideline Q1B.[1][3][8][22]
Detailed Protocol:
-
Sample Preparation: Prepare samples of the solid drug substance and, if relevant, a solution of the compound in a neutral, transparent solvent.
-
Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[1][19]
-
Control Samples: Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
Analysis: After exposure, compare the exposed samples to the control samples. Analyze for any changes in physical appearance, purity (by a stability-indicating HPLC method), and the formation of degradation products.
Conclusion
A comprehensive characterization of the solubility and stability of this compound is a foundational requirement for its advancement as a potential therapeutic agent. The experimental protocols detailed in this guide, from high-throughput kinetic solubility screens to formal ICH-compliant stability studies, provide a robust framework for generating the necessary data. This information is critical for guiding formulation development, ensuring data quality in biological assays, and meeting global regulatory expectations for drug development. By systematically applying these methodologies, researchers can build a complete physicochemical profile, enabling informed decisions and mitigating risks in the path to clinical development.
References
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. evotec.com [evotec.com]
- 16. pharmadekho.com [pharmadekho.com]
- 17. article.sapub.org [article.sapub.org]
- 18. database.ich.org [database.ich.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ijrpp.com [ijrpp.com]
- 21. Ich guideline for stability testing | PPTX [slideshare.net]
- 22. database.ich.org [database.ich.org]
Spectroscopic and Structural Elucidation of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic organic compound. The 1,6-naphthyridine core is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities. The dimethoxymethyl group at the 2-position serves as a protected aldehyde, which can be a valuable synthetic handle for further molecular elaboration.
Chemical Structure:
Molecular Information:
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂[1] |
| Molecular Weight | 204.23 g/mol [1] |
| CAS Number | 386715-36-2[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analogous structures and standard spectroscopic principles.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.20 | s | 1H | H-5 |
| ~8.70 | d | 1H | H-7 |
| ~8.25 | d | 1H | H-3 |
| ~7.80 | d | 1H | H-8 |
| ~7.60 | d | 1H | H-4 |
| ~5.60 | s | 1H | CH(OCH₃)₂ |
| ~3.45 | s | 6H | (OCH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~155.0 | C-7 |
| ~142.0 | C-8a |
| ~138.0 | C-5 |
| ~136.0 | C-4 |
| ~122.0 | C-4a |
| ~121.0 | C-3 |
| ~118.0 | C-8 |
| ~103.0 | C H(OCH₃)₂ |
| ~54.0 | OC H₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100-3000 | C-H | Aromatic |
| 2950-2850 | C-H | Aliphatic (acetal) |
| 1600-1450 | C=N, C=C | Naphthyridine ring stretch |
| 1200-1000 | C-O | Acetal stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 204.09 | [M]⁺ (Molecular Ion) |
| 173.07 | [M - OCH₃]⁺ |
| 145.06 | [M - CH(OCH₃)₂]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: A General Approach
A plausible synthetic route involves the reaction of 2-chloro-1,6-naphthyridine with sodium methoxide to form the dimethoxy acetal.
Reaction Scheme: 2-Chloro-1,6-naphthyridine + NaOCH₃ (excess) in Methanol -> this compound
Procedure:
-
To a solution of 2-chloro-1,6-naphthyridine in anhydrous methanol, add an excess of sodium methoxide.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 0-200 ppm and a sufficient number of scans for adequate signal averaging.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact.
Data Acquisition:
-
Instrument: FTIR spectrometer with a Universal ATR accessory.
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable starting point.
-
Procedure:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
A Technical Guide to 2-(Dimethoxymethyl)-1,6-naphthyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Dimethoxymethyl)-1,6-naphthyridine, a heterocyclic building block with potential applications in pharmaceutical research and drug development. The guide details its chemical properties, commercial availability, and potential synthetic routes. While specific biological data for this compound is not extensively documented in publicly available literature, this guide also explores the well-established biological activities of the broader 1,6-naphthyridine scaffold to infer potential areas of investigation.
Chemical and Physical Properties
This compound is a stable organic compound. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 386715-36-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 204.23 g/mol | --INVALID-LINK-- |
| Appearance | Not specified (typically off-white to yellow solid) | General chemical knowledge |
| Purity | Available upon request from suppliers | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like DMSO and methanol | General chemical knowledge |
| Hazard Identification | Irritant, Harmful if swallowed | Safety Data Sheets |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers catering to the research and development market. Researchers can procure this compound from the following vendors:
| Supplier | Location | Purity/Grades Offered |
| Matrix Scientific | Columbia, SC, USA | Research grade (purity available on request) |
| BLDpharm | Shanghai, China | Research grade |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and other quality control parameters.
Synthesis and Experimental Protocols
General Synthetic Approach:
A potential synthetic pathway could involve the condensation of a suitably substituted aminopyridine with a three-carbon synthon to form the second pyridine ring of the naphthyridine core. The dimethoxymethyl moiety could be introduced via the corresponding aldehyde, 2-formyl-1,6-naphthyridine, followed by acetalization. Alternatively, a precursor already containing the dimethoxymethyl group could be utilized in the cyclization step.
Illustrative Experimental Workflow:
The following diagram illustrates a generalized workflow for the synthesis and purification of a 1,6-naphthyridine derivative, which could be adapted for this compound.
Potential Applications in Drug Development
While there is no specific biological data for this compound in the public domain, the 1,6-naphthyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry. Derivatives of 1,6-naphthyridine have been reported to exhibit a wide range of biological activities, suggesting potential avenues of research for this compound.
Anticancer Activity:
Numerous studies have highlighted the potential of 1,6-naphthyridine derivatives as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition:
A significant area of interest for 1,6-naphthyridine derivatives is their ability to act as kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,6-naphthyridine core can serve as a scaffold to develop potent and selective inhibitors of specific kinases.
Representative Signaling Pathway:
The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for 1,6-naphthyridine-based inhibitors.
Conclusion
This compound is a commercially available building block with potential for use in the discovery of novel therapeutics. While its specific biological activities are yet to be fully elucidated, the proven track record of the 1,6-naphthyridine scaffold in modulating key biological targets, such as protein kinases, makes this compound an attractive starting point for medicinal chemistry campaigns. Further research is warranted to explore the biological profile of this compound and its potential as a lead structure in drug development.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethoxymethyl)-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Dimethoxymethyl)-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for researchers and professionals in the field.
Synthesis
A feasible synthetic route to this compound involves a multi-step process commencing with the construction of the 1,6-naphthyridine core, followed by functional group manipulations at the C2 position. The proposed pathway is as follows:
-
Synthesis of 2-methyl-1,6-naphthyridine: This step can be achieved through a modified Skraup-Doebner-von Miller reaction, a classic method for synthesizing quinolines and their bioisosteres. The reaction involves the condensation of 4-aminonicotinaldehyde (also known as 4-aminopyridine-3-carbaldehyde) with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.
-
Oxidation to 2-formyl-1,6-naphthyridine: The methyl group at the C2 position of the naphthyridine ring is then oxidized to a formyl group. A common and effective reagent for this transformation is selenium dioxide (SeO₂).
-
Acetal Protection to this compound: The final step involves the protection of the aldehyde functional group as a dimethyl acetal. This is typically achieved by reacting 2-formyl-1,6-naphthyridine with trimethyl orthoformate in the presence of an acid catalyst.
Experimental Protocols
Step 1: Synthesis of 2-methyl-1,6-naphthyridine
-
Materials: 4-aminonicotinaldehyde, crotonaldehyde, arsenic acid (or another suitable oxidizing agent), sulfuric acid, sodium hydroxide.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cautiously add arsenic acid.
-
Cool the mixture in an ice bath and slowly add 4-aminonicotinaldehyde.
-
To this mixture, add crotonaldehyde dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 120-130 °C for 4-6 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Step 2: Synthesis of 2-formyl-1,6-naphthyridine
-
Materials: 2-methyl-1,6-naphthyridine, selenium dioxide, dioxane, water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,6-naphthyridine in a mixture of dioxane and water.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude aldehyde.
-
Purify the product by column chromatography.
-
Step 3: Synthesis of this compound
-
Materials: 2-formyl-1,6-naphthyridine, trimethyl orthoformate, methanol, catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Procedure:
-
Dissolve 2-formyl-1,6-naphthyridine in a mixture of methanol and trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench it by adding a few drops of a weak base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it to yield the final product.
-
If necessary, purify the product by column chromatography or distillation under reduced pressure.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 386715-36-2 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol) |
Table 2: Estimated ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~9.20 | d | ~4.5 | 1H | H-5 |
| ~8.60 | d | ~8.5 | 1H | H-8 |
| ~8.25 | d | ~8.5 | 1H | H-4 |
| ~7.70 | d | ~8.5 | 1H | H-3 |
| ~7.50 | dd | ~8.5, 4.5 | 1H | H-7 |
| ~5.60 | s | - | 1H | CH(OCH₃)₂ |
| ~3.45 | s | - | 6H | OCH₃ |
Note: The chemical shifts are estimations based on the analysis of related naphthyridine and dimethoxymethyl-substituted aromatic compounds. Actual values may vary.
Table 3: Estimated ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~155.0 | C-8a |
| ~149.0 | C-5 |
| ~137.0 | C-4a |
| ~136.0 | C-4 |
| ~122.0 | C-8 |
| ~121.0 | C-7 |
| ~118.0 | C-3 |
| ~103.0 | C H(OCH₃)₂ |
| ~54.0 | OC H₃ |
Note: The chemical shifts are estimations based on the analysis of related naphthyridine and dimethoxymethyl-substituted aromatic compounds. Actual values may vary.
Table 4: Expected Mass Spectrometry Data for this compound (ESI-MS)
| m/z | Interpretation |
| 205.097 | [M+H]⁺ (Calculated for C₁₁H₁₃N₂O₂⁺: 205.0972) |
| 173.071 | [M - OCH₃]⁺ |
| 145.076 | [M - CH(OCH₃)₂]⁺ |
Table 5: Expected Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, 2850 | Medium | Aliphatic C-H stretch (methoxy and methine) |
| ~1600, 1580, 1470 | Medium-Strong | C=C and C=N stretching (naphthyridine ring) |
| ~1120, 1050 | Strong | C-O stretching (acetal) |
| ~830 | Strong | C-H out-of-plane bending |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
The 1,6-Naphthyridine Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure, coupled with the presence of two nitrogen atoms, provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. This has led to the development of 1,6-naphthyridine derivatives with potent and selective activities across various therapeutic areas, including oncology, virology, and neurology. This technical guide provides a comprehensive overview of the potential research applications of the 1,6-naphthyridine scaffold, focusing on its synthesis, biological activities, and mechanisms of action.
Anticancer Applications
The 1,6-naphthyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Aberrant FGFR4 signaling is a known driver in the progression of several cancers, including hepatocellular carcinoma (HCC) and colorectal cancer. A series of 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of FGFR4.
| Compound | FGFR4 IC50 (nM) | Cell Line | Anti-proliferative Activity (GI50, nM) | Reference |
| 19g | Not explicitly stated, but potent | HCT116 | Substantial cytotoxic effect | |
| A34 | Improved inhibitory capability | Hep-3B (HCC) | Excellent anti-proliferative activities |
Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives (General Procedure):
A common synthetic route involves the condensation of a substituted 4-aminopyridine with an appropriate acrylic acid derivative, followed by an intramolecular cyclization. A new and convenient procedure for the synthesis of 1,6-naphthyridin-2(1H)-ones has been described involving the cyclization of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile.
FGFR4 Kinase Assay:
The inhibitory activity of compounds against FGFR4 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.
-
Reagents: Recombinant human FGFR4 enzyme, substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Kinase Assay reagents.
-
Procedure:
-
Add serial dilutions of the test compound to the wells of a 384-well plate.
-
Add a solution containing the FGFR4 enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding an ATP solution. The final ATP concentration should be at or near the Km for FGFR4.
-
Incubate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to a DMSO control.
-
HCT116 Xenograft Mouse Model:
To evaluate in vivo efficacy, a xenograft model using HCT116 human colorectal carcinoma cells is employed.
-
Cell Preparation: HCT116 cells are cultured and harvested.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c) are used.
-
Procedure:
-
A suspension of HCT116 cells (e.g., 1 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound is administered according to a predetermined schedule.
-
Tumor volume and mouse body weight are measured regularly.
-
The study is concluded when tumors in the control group reach a specified size, and the antitumor effect is calculated.
-
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
CDK5, a proline-directed serine/threonine kinase, is implicated in various diseases, including neurodegenerative disorders and cancer, when its activity is uncontrolled. Novel substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors.
Specific IC50 values for 1,6-naphthyridine derivatives against CDK5 are often proprietary but are reported to be in the potent range, leading to their investigation for therapeutic use.
CDK5 Kinase Assay:
The inhibitory activity against CDK5 can be assessed using an in vitro kinase assay.
-
Reagents: Recombinant CDK5/p25 or CDK5/p35 complex, substrate (e.g., Histone H1), ATP, and a detection system (e.g., ADP-Glo™ or radioactive [γ-³²P]ATP).
-
Procedure:
-
Prepare serial dilutions of the 1,6-naphthyridine inhibitor.
-
Add the inhibitor or DMSO (control) to assay wells.
-
Add the diluted CDK5 enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the product (phosphorylated substrate or ADP) using a suitable detection method.
-
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-established proto-oncogene, and its dysregulation is implicated in numerous human cancers. A class of 1H-imidazo[4,5-h]naphthyridin-2(3H)-ones has been identified as novel c-Met kinase inhibitors.
| Compound | c-Met IC50 (µM) | Cell Line | Anti-proliferative Activity | Reference |
| 2t | 2.6 | BaF3-TPR-Met | Effective inhibition |
c-Met Kinase Assay:
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring c-Met kinase inhibition.
-
Reagents: Recombinant c-Met enzyme, ULight™-poly GT substrate, ATP, Eu-antibody, Stop/Detection buffer.
-
Procedure:
-
Add serial dilutions of the test inhibitor to a 384-well plate.
-
Add the c-Met kinase enzyme.
-
Initiate the reaction by adding a mixture of the ULight™-poly GT substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add a Stop/Detection mix containing Eu-antibody and EDTA to stop the reaction and allow for antibody binding.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-enabled plate reader and calculate the TR-FRET ratio.
-
Antiviral Applications
The 1,6-naphthyridine scaffold has also shown promise in the development of antiviral agents, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).
Anti-Human Cytomegalovirus (HCMV) Activity
A series of 1,6-naphthyridine derivatives have demonstrated potent activity against HCMV.
| Compound | HCMV Strain | Cell Line | IC50 (µM) | Reference |
| A1 | AD169 | Hs68 | 39- to 223-fold lower than Ganciclovir | |
| A1 | Towne | HFF | 39- to 223-fold lower than Ganciclovir |
Plaque Reduction Assay (PRA) for HCMV:
The PRA is the gold standard for determining the susceptibility of HCMV to antiviral drugs.
-
Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluence in 24-well plates.
-
Procedure:
-
Inoculate cell monolayers with a standard amount of HCMV (e.g., 40-80 plaque-forming units).
-
After a 90-minute adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing agarose and serial dilutions of the test compound.
-
Incubate the plates for 7-10 days at 37°C.
-
Fix and stain the cell monolayers (e.g., with crystal violet).
-
Count the number of plaques under a microscope.
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the control.
-
Anti-HIV Activity: Allosteric Inhibition of Integrase
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors bind to the lens epithelium-derived growth factor p75 (LEDGF/p75) binding site on integrase, promoting aberrant multimerization of the enzyme.
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives:
An asymmetric synthesis has been developed featuring a Heck-type vinylation of a chloropyridine, followed by a Pictet-Spengler reaction to form the tetrahydronaphthyridine core.
HIV-1 Integrase Allosteric Inhibition Assay:
The effect of allosteric inhibitors on integrase function can be assessed through various in vitro assays, including those that measure the inhibition of 3' processing and strand transfer activities, or by biophysical methods that detect inhibitor-induced protein multimerization.
Antibacterial Applications
The 1,6-naphthyridine scaffold is also a component of some antibacterial agents. While much of the focus in the broader naphthyridine class has been on the 1,8-isomer (e.g., nalidixic acid), derivatives of 1,6-naphthyridine have also been explored for their antibacterial properties.
Conclusion
The 1,6-naphthyridine scaffold represents a highly versatile and promising core structure for the development of new therapeutic agents. Its synthetic tractability and the ability to introduce diverse substituents allow for the fine-tuning of its pharmacological properties to achieve potent and selective interactions with a range of biological targets. The examples provided in this guide highlight the significant potential of 1,6-naphthyridine derivatives in oncology and virology, and ongoing research continues to expand their applications into other disease areas. For drug development professionals, the 1,6-naphthyridine scaffold offers a robust platform for the design of next-generation therapeutics.
Functionalized 1,6-Naphthyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Heterocyclic Scaffold
Introduction
The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar geometry provide a versatile framework for the development of a diverse array of functionalized derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of functionalized 1,6-naphthyridine derivatives, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their work in this exciting field.
Synthetic Strategies for 1,6-Naphthyridine Derivatives
The construction of the 1,6-naphthyridine core and its subsequent functionalization can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include multicomponent reactions, intramolecular cyclizations, and functionalization of a pre-existing naphthyridine ring system.
One-Pot Multicomponent Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted 1,6-naphthyridines. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation of intermediates.
Experimental Protocol: One-Pot Synthesis of a[4][5]Naphthyridine-2(1H)-thione Derivative
This protocol describes the synthesis of a[4][5]naphthyridine-2(1H)-thione derivative from benzylidene-cyanothioacetamide and a cyclic ketone.[6]
-
A mixture of benzylidene-cyanothioacetamide (1.87 g, 0.01 mol) and a cyclic ketone (e.g., N-methyl-4-piperidone, 0.01 mol) in ethanol (30 mL) is prepared.
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is refluxed for 1 hour.
-
The solid product that separates from the hot mixture is collected by filtration.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure[4][5]naphthyridine-2(1H)-thione derivative.
Friedel-Crafts Annulation
Acid-mediated intramolecular Friedel-Crafts reactions are a powerful tool for the synthesis of fused polycyclic 1,6-naphthyridines, such as benzo[h][4][5]naphthyridines.[7] This method typically involves the cyclization of an appropriate precursor, such as a 4-(arylamino)nicotinonitrile.
Experimental Protocol: CF3SO3H-mediated Friedel–Crafts Annulation
The following is a general procedure for the synthesis of tetracyclic 1,6-naphthyridin-4-amines.[7]
-
To a solution of the 4-(arylamino)nicotinonitrile precursor (0.2 mmol) in a suitable solvent, trifluoromethanesulfonic acid (CF3SO3H, 1.0 mL) is added at room temperature.
-
The reaction mixture is stirred at 100 °C for the time specified for the particular substrate (typically 0.5-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.
| Precursor | Product | Reaction Time (h) | Yield (%) |
| 4-(phenylamino)nicotinonitrile | Benzo[h][4][5]naphthyridin-4-amine | 1 | 98 |
| 4-((4-methoxyphenyl)amino)nicotinonitrile | 10-methoxybenzo[h][4][5]naphthyridin-4-amine | 0.5 | 95 |
| 4-((4-bromophenyl)amino)nicotinonitrile | 10-bromobenzo[h][4][5]naphthyridin-4-amine | 4 | 59 |
Table 1: Reaction yields for the synthesis of tetracyclic 1,6-naphthyridin-4-amines via Friedel-Crafts annulation.[7]
Synthesis from Preformed Pyridine or Pyridone Rings
An alternative approach involves the construction of the second pyridine ring onto a pre-existing, appropriately substituted pyridine or pyridone. This strategy allows for a high degree of control over the final substitution pattern. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminopyridine precursors.[8]
Spectroscopic Characterization
The structural elucidation of functionalized 1,6-naphthyridine derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry |
| 1,6-Naphthyridine | 9.28 (H5), 9.10 (H2), 8.76 (H8), 8.28 (H4), 7.93 (H7), 7.52 (H3) | 153.1, 151.9, 142.0, 138.8, 137.9, 122.1, 121.5, 118.4 | [M+H]+ |
| Benzo[h][4][5]naphthyridin-5(6H)-one | ~11.5-12.5 (NH), ~7.3-9.0 (aromatic H) | ~162-165 (C=O), ~115-155 (aromatic C) | [M]+, fragmentation patterns showing loss of CO |
| 1,6-Naphthyridin-2(1H)-one | Characteristic signals for protons on the pyridone and pyridine rings. | Carbonyl carbon signal around 160-165 ppm. | Molecular ion peak and characteristic fragmentation. |
Table 2: Characteristic Spectroscopic Data for 1,6-Naphthyridine Derivatives.[6][9][10]
Biological Activities and Therapeutic Potential
Functionalized 1,6-naphthyridine derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant body of research has focused on the development of 1,6-naphthyridine derivatives as anticancer agents.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of key cellular targets such as protein kinases.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 19g (FGFR4 inhibitor) | HCT116 (Colorectal) | Not specified, but potent | FGFR4 kinase inhibition |
| 17a | MOLT-3 (Leukemia) | 9.1 | HIV-1 RT inhibition |
| 17a | HeLa (Cervical) | 13.2 | HIV-1 RT inhibition |
| 17a | HL-60 (Leukemia) | 8.9 | HIV-1 RT inhibition |
| Aaptamine | H1299 (Lung) | 10.47 | Not specified |
| Aaptamine | A549 (Lung) | Not specified | Not specified |
| Aaptamine | HeLa (Cervical) | Not specified | Not specified |
| Aaptamine | CEM-SS (Leukemia) | 15.03 | Not specified |
Table 3: Anticancer Activity of Selected 1,6-Naphthyridine Derivatives.[2][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[13][14]
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,6-naphthyridine derivative and incubate for a further 72 hours.
-
Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.
-
Incubate the plate for 1.5 hours at 37 °C.
-
Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37 °C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition
Many 1,6-naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
-
CDK5 Inhibition: Certain substituted 1,6-naphthyridines have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for kidney diseases.
-
FGFR4 Inhibition: 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target for colorectal cancer.[12]
-
c-Met Inhibition: The 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one scaffold has been identified as a new class of c-Met kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a 1,6-naphthyridine derivative against a target kinase.
-
Prepare serial dilutions of the test compound.
-
In the wells of a microplate, add the test compound, the target kinase enzyme, and a suitable substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by some 1,6-naphthyridine derivatives.
Caption: c-Met signaling pathway and the point of inhibition by 1,6-naphthyridine derivatives.
Antimicrobial and Antiviral Activities
The 1,6-naphthyridine scaffold is also a promising platform for the development of antimicrobial and antiviral agents.
| Compound Type | Pathogen | Activity Metric | Value |
| Benzo[h][4][5]naphthyridine derivative | Mycobacterium tuberculosis | MIC | 12.5 - 15.6 µg/mL |
| 1,6-Naphthyridine derivative (A1) | Human Cytomegalovirus (HCMV) | IC50 | 39- to 223-fold lower than ganciclovir |
| 2-cyanopyridinyl-1,6-naphthyridine (19a) | HIV-1 RT | IC50 | 0.175 µM |
Table 4: Antimicrobial and Antiviral Activity of Selected 1,6-Naphthyridine Derivatives.[4][11][15]
Drug Discovery Workflow
The development of a 1,6-naphthyridine derivative into a clinical candidate follows a well-defined drug discovery pipeline, particularly for applications such as kinase inhibition.
Caption: A typical drug discovery workflow for a small molecule kinase inhibitor.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. For 1,6-naphthyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for potent biological activity, for instance, as VEGFR-2 inhibitors.[4] These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, thereby guiding the design of more potent analogs.
Conclusion
Functionalized 1,6-naphthyridine derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery and materials science. Their diverse and potent biological activities, coupled with well-established synthetic routes, make them a focal point of ongoing research. This technical guide has provided a comprehensive overview of the key aspects of 1,6-naphthyridine chemistry and biology, from synthetic methodologies and spectroscopic characterization to their diverse therapeutic applications. The detailed experimental protocols and workflow visualizations are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the continued development of this important heterocyclic scaffold.
References
- 1. Synthesis and evaluation of antihypertensive activity of 1,8-naphthyridine derivatives. Part X [arpi.unipi.it]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-naphthyridine derivatives. Potential antihypertensive agents. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[h]-1,6-naphthyridin-5(6H)-one | C12H8N2O | CID 10878066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
The Dimethoxymethyl Group on Heterocyclic Cores: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The dimethoxymethyl group, a masked aldehyde, serves as a versatile functional handle in the synthesis and modification of heterocyclic compounds. Its reactivity, primarily governed by the stability of the acetal linkage and its electronic influence on the heterocyclic core, allows for its use as both a protecting group and a reactive intermediate for further functionalization. This technical guide provides an in-depth exploration of the key reactions involving the dimethoxymethyl group on various heterocyclic systems, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways.
Reactivity as a Protecting Group: Acetal Cleavage
The most fundamental reaction of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde. This deprotection is typically achieved under acidic conditions, and the rate of cleavage is significantly influenced by the electronic nature of the heterocyclic ring.
Mechanism of Acid-Catalyzed Deprotection
The acid-catalyzed hydrolysis of a dimethoxymethyl acetal proceeds via a two-step mechanism. First, protonation of one of the methoxy oxygens occurs, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of methanol.
Caption: Acid-catalyzed hydrolysis of a dimethoxymethyl acetal.
Electron-donating groups on the heterocyclic ring stabilize the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate, making the acetal more robust to acidic conditions. For instance, the dimethoxymethyl group on an electron-rich heterocycle like pyrrole or furan is more labile than on an electron-deficient one such as pyridine.[1][2]
Quantitative Data on Acetal Cleavage
The conditions required for the deprotection of the dimethoxymethyl group vary depending on the heterocyclic core. The following table summarizes typical conditions and reported yields for this transformation on several common heterocycles.
| Heterocyclic Core | Reagents and Conditions | Yield (%) | Reference |
| Pyrimidine | 5% HCl in MeOH, reflux, 15 min | - | [3] |
| Pyrimidine | Boron trichloride, CH2Cl2 | 33.4 | [3] |
| General Aromatic | AlCl3, N,N-dimethylaniline | High | [4] |
| General Aromatic | SeO2, H2O, 80 °C, 30-60 min | 35-40 | [3] |
The Dimethoxymethyl Group as a Directing Group in Lithiation
The dimethoxymethyl group can function as a weak directing group in ortho-lithiation reactions.[5] This allows for the regioselective functionalization of the heterocyclic ring at the position adjacent to the dimethoxymethyl substituent. The lithiated intermediate can then be quenched with a variety of electrophiles.
General Workflow for Ortho-Lithiation and Formylation
A common and powerful application of this methodology is the synthesis of ortho-formyl heterocycles. This involves the lithiation of the dimethoxymethyl-substituted heterocycle, followed by quenching with N,N-dimethylformamide (DMF) to introduce a formyl group. The dimethoxymethyl group can then be hydrolyzed to reveal a second aldehyde functionality.
Caption: Workflow for ortho-lithiation and subsequent formylation.
The choice of base and reaction conditions is critical for successful lithiation and depends on the acidity of the proton to be removed and the stability of the resulting organolithium species.[6] For π-deficient heterocycles like pyridine, less nucleophilic bases such as lithium diisopropylamide (LDA) are often preferred to avoid nucleophilic addition to the ring.[7]
Quantitative Data for Lithiation-Formylation
The following table provides examples of ortho-lithiation followed by formylation for various dimethoxymethyl-substituted heterocycles.
| Heterocyclic Core | Base/Solvent/Temp. | Electrophile | Product | Yield (%) | Reference |
| 2-Bromopyridine | LDA, THF, -78 °C | DMF | 2-Bromo-3-formylpyridine | - | [8] |
| 4-Methoxypyridine | LTMP, THF | DMF | 2-Bromo-3-formyl-4-methoxypyridine | 70 (2 steps) | [9] |
| Thiazole | n-BuLi, THF, -78 °C | MeI | 2-Methyl-4-(methoxymethyl)thiazole | - | [10] |
| Oxazole | n-BuLi, THF, -78 °C | D2O | 4-Deutero-5-methoxy-2-phenyloxazole | 88 | [11] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and an acid chloride such as phosphorus oxychloride (POCl₃).[14] The electrophilic chloroiminium ion then attacks the electron-rich heterocycle.
While the dimethoxymethyl group itself is not directly involved as a reactant in the Vilsmeier-Haack reaction, its electronic influence on the heterocyclic core affects the regioselectivity and rate of formylation. Furthermore, the Vilsmeier-Haack reaction provides an alternative route to formyl-substituted heterocycles that can be compared with the lithiation-formylation of dimethoxymethyl precursors.
The general order of reactivity for five-membered heterocycles in the Vilsmeier-Haack reaction is pyrrole > furan > thiophene, which correlates with their degree of aromaticity and electron-donating ability of the heteroatom.[1][15]
Experimental Protocols
General Procedure for Acid-Catalyzed Deprotection of a Dimethoxymethyl Group
Materials:
-
Dimethoxymethyl-substituted heterocycle (1.0 eq)
-
Methanol (or other suitable solvent)
-
5% Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve the dimethoxymethyl-substituted heterocycle in methanol.
-
Add a catalytic amount of 5% hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[3]
General Procedure for Ortho-Lithiation and Formylation
Materials:
-
Dimethoxymethyl-substituted heterocycle (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium base (e.g., n-butyllithium or LDA) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (1.2 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the dimethoxymethyl-substituted heterocycle in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8][10]
Conclusion
The dimethoxymethyl group is a valuable and versatile functional group in heterocyclic chemistry. Its ability to be readily converted to an aldehyde under acidic conditions makes it an effective protecting group. Furthermore, its capacity to direct ortho-lithiation opens up avenues for regioselective C-C bond formation, providing a powerful tool for the synthesis of polysubstituted heterocyclic compounds. The choice of reaction conditions, particularly the strength of the acid for deprotection and the choice of base for lithiation, is highly dependent on the electronic properties of the heterocyclic core. This guide provides a foundational understanding of these principles and practical protocols for their application in a research and development setting.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. [PDF] A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
The Strategic Role of 2-(Dimethoxymethyl)-1,6-naphthyridine as a Versatile Chemical Building Block in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its significant presence in biologically active compounds and functional materials.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including roles as monoamine oxidase (MAO) inhibitors, antitumor agents, and kinase inhibitors.[3][4][5] Furthermore, their unique photophysical properties have led to their application as fluorophores in materials science.[1] The strategic introduction of functional groups onto the 1,6-naphthyridine core is paramount for modulating the biological and physical properties of the resulting molecules. This guide focuses on the potential of 2-(Dimethoxymethyl)-1,6-naphthyridine, a key building block that serves as a stable precursor to the highly reactive 2-formyl-1,6-naphthyridine. The dimethoxymethyl group acts as a protecting group for the aldehyde functionality, allowing for a wide range of chemical manipulations on other parts of the molecule before its selective deprotection and subsequent derivatization. This approach offers a powerful tool for the synthesis of diverse libraries of novel 1,6-naphthyridine derivatives for drug discovery and materials science applications.
Synthesis of the Core Building Block
While this compound is not extensively documented in current literature, a plausible and efficient synthetic route can be devised based on established methodologies for the functionalization of the 1,6-naphthyridine core. A key strategy involves the introduction of a suitable precursor at the 2-position, which can then be converted to the dimethoxymethyl acetal.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature for similar heterocyclic systems.
| Step | Reaction | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | Cyclization | 4-Aminonicotinamide, Acetaldehyde | NaOH, Ethanol, Reflux | 1,6-Naphthyridin-2(1H)-one | 75-85 | >95 |
| 2 | Chlorination | 1,6-Naphthyridin-2(1H)-one | POCl₃, 110 °C | 2-Chloro-1,6-naphthyridine | 80-90 | >98 |
| 3 | Methylation | 2-Chloro-1,6-naphthyridine | AlMe₃, Pd(PPh₃)₄, Toluene, 100 °C | 2-Methyl-1,6-naphthyridine | 70-80 | >97 |
| 4 | Bromination | 2-Methyl-1,6-naphthyridine | NBS, Benzoyl Peroxide, CCl₄, Reflux | 2-(Bromomethyl)-1,6-naphthyridine | 60-70 | >95 |
| 5 | Hydrolysis | 2-(Bromomethyl)-1,6-naphthyridine | aq. NaOH, THF, rt | 2-(Hydroxymethyl)-1,6-naphthyridine | 85-95 | >98 |
| 6 | Oxidation | 2-(Hydroxymethyl)-1,6-naphthyridine | MnO₂, Dichloromethane, rt | 2-Formyl-1,6-naphthyridine | 80-90 | >97 |
| 7 | Acetal Formation | 2-Formyl-1,6-naphthyridine | Methanol, cat. HCl, rt | This compound | 90-98 | >99 |
Experimental Protocols
Synthesis of 2-Methyl-1,6-naphthyridine (Steps 1-3):
A detailed protocol for a related synthesis of a substituted 1,6-naphthyridine can be found in the literature.[6] A plausible adaptation for this synthesis would involve the cyclization of 4-aminonicotinamide with acetaldehyde to form 1,6-naphthyridin-2(1H)-one. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-1,6-naphthyridine. Subsequent palladium-catalyzed cross-coupling with a methylating agent like trimethylaluminum (AlMe₃) would afford 2-methyl-1,6-naphthyridine.
Synthesis of this compound (Steps 4-7):
-
Bromination of 2-Methyl-1,6-naphthyridine: To a solution of 2-methyl-1,6-naphthyridine in carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)-1,6-naphthyridine, which can be purified by column chromatography.
-
Hydrolysis to 2-(Hydroxymethyl)-1,6-naphthyridine: The crude 2-(bromomethyl)-1,6-naphthyridine is dissolved in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide solution. The reaction is stirred at room temperature until completion. The organic solvent is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 2-(hydroxymethyl)-1,6-naphthyridine.
-
Oxidation to 2-Formyl-1,6-naphthyridine: 2-(Hydroxymethyl)-1,6-naphthyridine is dissolved in dichloromethane, and activated manganese dioxide (MnO₂) is added in excess. The suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the MnO₂ is filtered off through a pad of celite, and the filtrate is concentrated to afford 2-formyl-1,6-naphthyridine.
-
Acetal Formation: 2-Formyl-1,6-naphthyridine is dissolved in anhydrous methanol, and a catalytic amount of concentrated hydrochloric acid is added. The solution is stirred at room temperature. The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield pure this compound.
Utility as a Chemical Building Block
The primary utility of this compound lies in the controlled deprotection to the corresponding aldehyde, which is a versatile functional group for a variety of chemical transformations.
Caption: Key derivatization reactions of the 2-formyl-1,6-naphthyridine intermediate.
This strategic unmasking of the aldehyde allows for:
-
Reductive Amination: To introduce a diverse range of substituted aminomethyl groups, which are common pharmacophores in medicinal chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the synthesis of vinyl-substituted 1,6-naphthyridines, which can act as fluorescent probes or be further functionalized.
-
Knoevenagel Condensation: To introduce electron-withdrawing groups and extend conjugation, which is useful for tuning the electronic properties of the molecule for applications in materials science.
-
Addition of Organometallic Reagents: To generate secondary alcohols, providing access to chiral centers and further opportunities for structural diversification.
Potential Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Given that many 1,6-naphthyridine derivatives are known to be kinase inhibitors, it is plausible that novel compounds derived from this compound could target key signaling pathways implicated in cancer and other diseases. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Hypothetical inhibition of the PI3K signaling pathway by a 1,6-naphthyridine derivative.
By synthesizing a library of compounds through the derivatization of the 2-formyl-1,6-naphthyridine intermediate, researchers can perform high-throughput screening to identify potent and selective inhibitors of key kinases within this pathway, such as PI3K or mTOR. The modular nature of the synthesis allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a strategically important, albeit currently under-documented, chemical building block. Its role as a stable and versatile precursor to 2-formyl-1,6-naphthyridine opens up a vast chemical space for the synthesis of novel derivatives. The synthetic accessibility of the 1,6-naphthyridine core, combined with the rich chemistry of the aldehyde group, provides a powerful platform for the development of new therapeutic agents and advanced functional materials. The methodologies and strategies outlined in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 2-formyl-1,6-naphthyridine from 2-(Dimethoxymethyl)-1,6-naphthyridine
Application Notes and Protocols for the Synthesis of 2-Formyl-1,6-naphthyridine
Introduction
2-Formyl-1,6-naphthyridine is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The aldehyde functionality at the 2-position serves as a versatile handle for further chemical modifications, such as the introduction of pharmacophores or the construction of more complex heterocyclic systems. This document provides a detailed protocol for the synthesis of 2-formyl-1,6-naphthyridine via the acidic hydrolysis of its precursor, 2-(dimethoxymethyl)-1,6-naphthyridine. The dimethyl acetal group serves as a stable protecting group for the aldehyde, which can be efficiently removed under acidic conditions.[3][4][5]
Reaction Principle
The synthesis of 2-formyl-1,6-naphthyridine from this compound is achieved through the acid-catalyzed hydrolysis of the dimethyl acetal. This reaction proceeds via protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the desired aldehyde.[6] The reaction is typically carried out in the presence of a protic acid catalyst and water.
Experimental Protocols
This section details three recommended protocols for the deprotection of this compound. The choice of method may depend on the scale of the reaction and the available laboratory resources.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), concentrated (37%)
-
Trifluoroacetic acid (TFA)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser (for Protocol A)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Protocol A: Hydrolysis with Hydrochloric Acid in Acetone/Water
This protocol utilizes a common and cost-effective mineral acid for the hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: To the stirring solution, add concentrated hydrochloric acid (0.5-1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Work-up:
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-formyl-1,6-naphthyridine.
-
Protocol B: Hydrolysis with Trifluoroacetic Acid in Dichloromethane/Water
Trifluoroacetic acid (TFA) is a strong acid that can effectively catalyze the deprotection, often under mild conditions.[7][8]
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask with a magnetic stir bar. Add a small amount of water (1-2 eq).
-
Acid Addition: Add trifluoroacetic acid (1.0-2.0 eq) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is generally complete within 1-3 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
Protocol C: Hydrolysis with p-Toluenesulfonic Acid in Acetone/Water
p-Toluenesulfonic acid is a solid, non-volatile acid that is easy to handle and is a good alternative to mineral acids.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1-0.2 eq, catalytic amount) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Reaction Monitoring: Stir the solution at room temperature and monitor the reaction by TLC. The reaction may take longer, from 4 to 12 hours. Gentle heating can be applied to accelerate the conversion if necessary.
-
Work-up:
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone by rotary evaporation.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
-
Purification:
-
After filtration and concentration, purify the crude 2-formyl-1,6-naphthyridine by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes typical, albeit illustrative, quantitative data for the described protocols for the synthesis of 2-formyl-1,6-naphthyridine. Actual results may vary depending on the specific reaction scale and conditions.
| Protocol | Acid Catalyst | Solvent System (v/v) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| A | Concentrated HCl | Acetone/Water (4:1) | 25-40 | 2-4 | 85-92 | >95 |
| B | Trifluoroacetic Acid | DCM/Water | 25 | 1-3 | 90-97 | >97 |
| C | p-TsOH·H₂O | Acetone/Water (9:1) | 25-50 | 4-12 | 80-88 | >95 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 2-formyl-1,6-naphthyridine.
Caption: Experimental workflow for the synthesis of 2-formyl-1,6-naphthyridine.
Reaction Mechanism
The diagram below outlines the logical steps of the acid-catalyzed hydrolysis of the dimethyl acetal.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Deprotection of 2-(Dimethoxymethyl)-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the deprotection of the dimethoxymethyl acetal group on 2-(dimethoxymethyl)-1,6-naphthyridine to yield the corresponding aldehyde, 1,6-naphthyridine-2-carbaldehyde. This procedure is a critical step in the synthesis of various derivatives of the 1,6-naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry.
Reaction Principle
The deprotection of a dimethoxymethyl acetal proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by protonation of one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent elimination of methanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation, affords a hemiacetal intermediate. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation of the resulting protonated aldehyde, yields the final aldehyde product. The reaction is typically driven to completion by the presence of excess water.
Experimental Protocol
This section outlines a detailed procedure for the deprotection of this compound.
2.1. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), concentrated (37%)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., tetrahydrofuran or dioxane), although the reaction can often be performed in the aqueous acidic solution directly.
-
Addition of Acid: To the stirred solution, add a 1 M to 6 M aqueous solution of hydrochloric acid. The volume of the acid solution should be sufficient to ensure complete dissolution and reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). d. Combine the organic layers. e. Wash the combined organic layers with brine (saturated aqueous NaCl solution). f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter to remove the drying agent.
-
Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,6-naphthyridine-2-carbaldehyde. b. If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
Quantitative Data
The following table summarizes expected quantitative data based on analogous deprotection reactions of heteroaromatic dimethoxymethyl acetals. The exact yield for the deprotection of this compound should be determined experimentally.
| Parameter | Expected Value/Range | Notes |
| Reaction Time | 2 - 12 hours | Dependent on temperature and acid concentration. |
| Reaction Temperature | Room Temperature to 60 °C | Gentle heating can accelerate the reaction. |
| Yield | > 90% | High yields are typical for this type of transformation. |
| Purity (after purification) | > 98% | Achievable with standard purification techniques. |
Visualizations
4.1. Reaction Scheme
Caption: Acid-catalyzed hydrolysis of this compound.
4.2. Experimental Workflow
Caption: Experimental workflow for the deprotection of the dimethoxymethyl acetal.
Safety Precautions
-
Handle concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Perform this step slowly and with adequate ventilation to avoid pressure buildup.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the hydrochloric acid.
-
Low Yield: Low yields may result from incomplete extraction or degradation of the product. Ensure thorough extraction and avoid prolonged exposure to strong acid. The aldehyde product may also be sensitive to air oxidation.
-
Purification Difficulties: If the product is difficult to purify by column chromatography, consider alternative purification methods such as recrystallization or distillation under reduced pressure, if the product is thermally stable.
Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be carried out in a properly equipped laboratory with appropriate safety precautions. The author assumes no liability for any damages or injuries resulting from the use of this information.
Application Notes and Protocols: Acidic Hydrolysis of 2-(Dimethoxymethyl)-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the acidic hydrolysis of 2-(Dimethoxymethyl)-1,6-naphthyridine to synthesize its corresponding aldehyde, 1,6-naphthyridine-2-carbaldehyde. The dimethoxymethyl group serves as a protective acetal for the aldehyde functionality, which can be readily deprotected under acidic conditions. This conversion is a crucial step in the synthesis of various derivatives of 1,6-naphthyridine, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The protocols provided herein are based on established principles of acetal chemistry and may require optimization for specific research applications.
Introduction
The 1,6-naphthyridine core is a prominent heterocyclic motif found in a wide array of pharmacologically active molecules. The functionalization of this scaffold is key to modulating its biological activity. The introduction of a formyl group at the 2-position of the 1,6-naphthyridine ring system opens up a plethora of possibilities for further chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases.
The this compound serves as a stable and convenient precursor to the often more reactive 1,6-naphthyridine-2-carbaldehyde. The acidic hydrolysis of the acetal is a fundamental and widely employed deprotection strategy. This process involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second methanol molecule yields the desired aldehyde.
Reaction Principle
The acidic hydrolysis of this compound is a classic example of acetal deprotection. The reaction is reversible and is driven to completion by the presence of excess water.
Reaction Scheme:
Experimental Protocols
The following protocols are generalized procedures for the acidic hydrolysis of this compound. Optimization of reaction time, temperature, and acid concentration may be necessary to achieve optimal yields and purity.
Protocol 1: Hydrolysis using Hydrochloric Acid
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl acetate (EtOAc))
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable organic solvent such as THF or dioxane (approximately 10-20 mL per gram of substrate).
-
Acid Addition: To the stirred solution, add an equal volume of 1N aqueous hydrochloric acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Typical reaction times can range from 2 to 24 hours.
-
Work-up:
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1,6-naphthyridine-2-carbaldehyde by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Protocol 2: Hydrolysis using Acetic Acid
Materials:
-
This compound
-
Acetic acid (glacial)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl acetate (EtOAc))
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid and water (e.g., a 4:1 v/v mixture).
-
Heating: Heat the reaction mixture to a temperature between 40-60 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over an anhydrous drying agent.
-
-
Isolation and Purification:
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Data Presentation
| Parameter | Protocol 1 (HCl) | Protocol 2 (Acetic Acid) |
| Acid Catalyst | 1N Hydrochloric Acid | Glacial Acetic Acid |
| Solvent | THF or Dioxane / Water (1:1 v/v) | Acetic Acid / Water (4:1 v/v) |
| Temperature | Room Temperature | 40-60 °C |
| Typical Reaction Time | 2-24 hours | 1-8 hours |
| Work-up | Neutralization with NaHCO₃, Extraction | Neutralization with NaHCO₃, Extraction |
| Purification | Column Chromatography / Recrystallization | Column Chromatography / Recrystallization |
| Expected Yield | Moderate to High | Moderate to High |
Note: Expected yields are qualitative and will depend on the specific reaction scale and optimization.
Visualizations
Reaction Mechanism
Caption: Mechanism of the acidic hydrolysis of this compound.
Experimental Workflow
Caption: General experimental workflow for the acidic hydrolysis.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the reaction temperature, using a stronger acid, or increasing the concentration of the acid.
-
Side Reactions: The 1,6-naphthyridine ring system can be sensitive to strongly acidic conditions. Prolonged reaction times or high temperatures may lead to degradation. Careful monitoring is crucial.
-
Safety: Always handle strong acids in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The neutralization step with sodium bicarbonate can be exothermic and produce gas; perform this step slowly and with caution.
Conclusion
The acidic hydrolysis of this compound is a reliable method for the preparation of 1,6-naphthyridine-2-carbaldehyde. The choice of acid and reaction conditions can be tailored to the specific needs of the synthesis and the stability of other functional groups present in the molecule. The protocols and information provided in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols for 2-(Dimethoxymethyl)-1,6-naphthyridine in Palladium Cross-Coupling Reactions
Disclaimer: The following application notes and protocols are representative examples and are intended to serve as a starting point for researchers. While based on established principles of palladium-catalyzed cross-coupling reactions, the use of 2-(Dimethoxymethyl)-1,6-naphthyridine as a ligand in these specific contexts has not been extensively reported in peer-reviewed literature. Researchers should consider these as hypothetical protocols that may require optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. N-heterocyclic compounds, such as naphthyridines, are a class of ligands that can offer unique electronic and steric properties to the catalyst, influencing its stability and reactivity.
This compound is a bicyclic heteroaromatic compound featuring two nitrogen atoms that can potentially act as a bidentate ligand, chelating to a palladium center. The 1,6-naphthyridine scaffold can provide thermal stability to the catalytic complex, and the electronic properties of the ring system can modulate the reactivity of the palladium catalyst. The dimethoxymethyl group is an acetal, which serves as a protected form of an aldehyde. This group is generally stable under the basic or neutral conditions often employed in cross-coupling reactions, allowing for the potential for post-reaction transformation of the ligand or the product if the ligand were incorporated into the coupled product.
These notes provide an overview of the potential applications of this compound as a ligand in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Data Presentation: Hypothetical Performance in Cross-Coupling Reactions
The following tables present hypothetical quantitative data for the performance of a palladium catalyst system utilizing this compound as a ligand. These values are intended to be representative of what might be expected for an efficient N,N-bidentate ligand in these transformations and should be used as a benchmark for reaction optimization.
Table 1: Hypothetical Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Pd Precursor | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ | 3 | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | 2 | Cs₂CO₃ | THF | 80 | 10 | 95 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ | 2.5 | K₂CO₃ | DMF | 120 | 16 | 88 |
| 5 | 4-Iodobenzonitrile | Pd(OAc)₂ | 1.5 | Na₂CO₃ | Acetonitrile | 80 | 8 | 97 |
Table 2: Hypothetical Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Pd Precursor | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ | 2 | Et₃N | DMF | 100 | 12 | 90 |
| 2 | 4-Bromobenzaldehyde | PdCl₂ | 2.5 | NaOAc | DMAc | 120 | 24 | 82 |
| 3 | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ | 2 | K₂CO₃ | NMP | 110 | 18 | 88 |
| 4 | 2-Bromonaphthalene | PdCl₂ | 3 | Et₃N | Toluene | 110 | 20 | 85 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ | 2 | DBU | Dioxane | 100 | 16 | 91 |
Table 3: Hypothetical Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Pd Precursor | CuI (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ | 2 | 2 | Et₃N | THF | 60 | 6 | 94 | | 2 | 4-Bromobenzonitrile | Pd(OAc)₂ | 3 | 2.5 | Piperidine | DMF | 80 | 12 | 89 | | 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₂Cl₂ | 2 | 2 | Et₃N | Toluene | 70 | 8 | 91 | | 4 | 2-Iodothiophene | Pd(OAc)₂ | 2.5 | 3 | Diisopropylamine | Dioxane | 65 | 10 | 87 | | 5 | 4-Bromoacetophenone | Pd(PPh₃)₂Cl₂ | 2 | 2 | Et₃N | Acetonitrile | 80 | 12 | 92 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid using this compound as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol provides a general method for the palladium-catalyzed reaction of an aryl halide with an alkene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%) to an oven-dried reaction vessel with a magnetic stir bar.
-
Add the aryl halide (1.0 mmol).
-
Add anhydrous, degassed DMF (5 mL), followed by the alkene (1.5 mmol) and Et₃N (1.5 mmol).
-
Seal the vessel and heat the mixture to 100-120 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous LiCl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a copper-co-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and this compound (0.024 mmol, 2.4 mol%).
-
Add the aryl halide (1.0 mmol).
-
Add anhydrous, degassed THF (5 mL) and degassed Et₃N (2.0 mmol).
-
Finally, add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C, as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Heck coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling.
Application Notes and Protocols for the Derivatization of the 1,6-Naphthyridine Core Starting from 2-(Dimethoxymethyl)-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the 1,6-naphthyridine core, utilizing 2-(Dimethoxymethyl)-1,6-naphthyridine as a key starting material. The dimethoxymethyl group serves as a stable protecting group for the formyl group, which, upon deprotection, opens up a variety of synthetic pathways to introduce diverse functionalities at the 2-position of the 1,6-naphthyridine scaffold. This versatile building block is of significant interest in medicinal chemistry due to the established biological activities of 1,6-naphthyridine derivatives.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The derivatization of this core is a key strategy in the development of novel therapeutic agents. This compound is a valuable precursor for introducing a reactive aldehyde functionality at the 2-position, which can be further elaborated through various carbon-carbon and carbon-nitrogen bond-forming reactions. These notes detail the initial deprotection step followed by three key derivatization reactions: Knoevenagel condensation, Wittig reaction, and reductive amination.
Experimental Workflow Overview
The overall experimental workflow for the derivatization of this compound is depicted in the following diagram. The process begins with the deprotection of the acetal to yield the key intermediate, 2-formyl-1,6-naphthyridine, which is then subjected to various derivatization reactions.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Deprotection of this compound
This protocol describes the acidic hydrolysis of the dimethyl acetal to generate the reactive 2-formyl-1,6-naphthyridine.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and 1 M HCl (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-formyl-1,6-naphthyridine can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Expected Outcome: This procedure is expected to yield 2-formyl-1,6-naphthyridine as a solid.
Protocol 2: Knoevenagel Condensation of 2-Formyl-1,6-naphthyridine
This protocol outlines the base-catalyzed condensation of 2-formyl-1,6-naphthyridine with active methylene compounds to form α,β-unsaturated derivatives.
Caption: Knoevenagel condensation of 2-formyl-1,6-naphthyridine.
Materials:
-
2-Formyl-1,6-naphthyridine
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or Toluene
-
Piperidine or Triethylamine (Et₃N) as a catalyst
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 2-formyl-1,6-naphthyridine (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data for Knoevenagel Condensation of Heteroaromatic Aldehydes:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | Malononitrile | Piperidine | Ethanol | 85 | General protocol |
| 3-Pyridinecarboxaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 88 | General protocol |
| 2-Quinolinecarboxaldehyde | Malononitrile | L-proline | Water | 95 | Representative data |
Protocol 3: Wittig Reaction of 2-Formyl-1,6-naphthyridine
This protocol describes the synthesis of alkene derivatives from 2-formyl-1,6-naphthyridine using a phosphonium ylide (Wittig reagent).
Caption: Wittig reaction of 2-formyl-1,6-naphthyridine.
Materials:
-
2-Formyl-1,6-naphthyridine
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium in hexanes, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) to the suspension. For n-BuLi, add dropwise via syringe. For NaH, add in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to form the ylide (a color change is often observed).
-
Cool the ylide solution back to 0 °C.
-
Dissolve 2-formyl-1,6-naphthyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Wittig Reaction of Heteroaromatic Aldehydes:
| Aldehyde | Wittig Reagent | Base | Solvent | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | Ph₃P=CH₂ | n-BuLi | THF | 75 | General protocol |
| 3-Pyridinecarboxaldehyde | Ph₃P=CHCO₂Et | NaH | THF | 82 | General protocol |
| 2-Thiophenecarboxaldehyde | Ph₃P=CHPh | n-BuLi | THF | 90 | Representative data |
Protocol 4: Reductive Amination of 2-Formyl-1,6-naphthyridine
This protocol details the synthesis of secondary and tertiary amines via the reaction of 2-formyl-1,6-naphthyridine with a primary or secondary amine in the presence of a reducing agent.
Caption: Reductive amination of 2-formyl-1,6-naphthyridine.
Materials:
-
2-Formyl-1,6-naphthyridine
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 2-formyl-1,6-naphthyridine (1.0 eq) and the amine (1.2 eq) in DCM.
-
If the amine is used as a salt, add a base like triethylamine (1.5 eq) to liberate the free amine.
-
Add a few drops of acetic acid to catalyze imine formation (optional).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Reductive Amination of Heteroaromatic Aldehydes:
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 92 | General protocol |
| 3-Pyridinecarboxaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 89 | General protocol |
| 2-Furfural | Aniline | NaBH₄ | Methanol | 78 | Representative data |
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Wittig Reaction with 2-formyl-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes. This reaction is of particular interest in medicinal chemistry and materials science for the synthesis of complex molecules with specific functionalities. The introduction of a vinyl group onto a 1,6-naphthyridine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds, can provide a valuable handle for further molecular elaboration through reactions such as cross-coupling, polymerization, or Michael addition.
Proposed Synthesis of 2-formyl-1,6-naphthyridine
A common and effective method for the synthesis of heterocyclic aldehydes is the oxidation of the corresponding methyl-substituted precursor. The following protocol describes a proposed synthesis of 2-formyl-1,6-naphthyridine from 2-methyl-1,6-naphthyridine using selenium dioxide.
Experimental Protocol: Oxidation of 2-methyl-1,6-naphthyridine
Materials:
-
2-methyl-1,6-naphthyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-1,6-naphthyridine (1.0 eq) and dioxane.
-
Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium precipitate. Wash the precipitate with a small amount of ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-formyl-1,6-naphthyridine.
Wittig Reaction Protocol with 2-formyl-1,6-naphthyridine
The following protocol details the Wittig olefination of the synthesized 2-formyl-1,6-naphthyridine using a commercially available stabilized ylide, methyl (triphenylphosphoranylidene)acetate. Stabilized ylides are generally air-stable and react efficiently with aldehydes to predominantly form the (E)-alkene.
Experimental Protocol: Wittig Olefination
Materials:
-
2-formyl-1,6-naphthyridine
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-formyl-1,6-naphthyridine (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Add anhydrous toluene or THF to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours, or heat to reflux to increase the reaction rate. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature (if heated) and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify the crude mixture by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide is generally more polar and will elute later than the product.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield the purified methyl (E)-3-(1,6-naphthyridin-2-yl)acrylate.
Data Presentation
The following table summarizes representative conditions and yields for Wittig reactions on various aromatic and heterocyclic aldehydes, providing a reference for expected outcomes.
| Aldehyde | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Room Temp | 0.5 | ~53 | [1][2] |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | Reflux | 2 | 85 | [3] |
| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | Microwave | 100 | 0.17 | 95 (E/Z mixture) | [3] |
| Benzaldehyde | Methyl bromoacetate / Triphenylphosphine | NaHCO₃ (sat. aq.) | Water | Room Temp | 1 | 46.5 | [4] |
Expected Product Characterization
The structure of the final product, a vinyl-1,6-naphthyridine derivative, can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. As a reference, the ¹H NMR spectral data for a similar compound, 2-vinylpyridine, is provided below. The characteristic signals for the vinyl protons would be expected in a similar region for the product of the proposed Wittig reaction.
¹H NMR Data for 2-Vinylpyridine (in CCl₄): [5]
-
δ 8.47 (dd, 1H): Proton on the pyridine ring adjacent to the nitrogen.
-
δ 7.48 (td, 1H): Proton on the pyridine ring.
-
δ 7.17 (d, 1H): Proton on the pyridine ring.
-
δ 7.00 (ddd, 1H): Proton on the pyridine ring.
-
δ 6.71 (dd, 1H, J = 17.4, 10.8 Hz): Vinyl proton alpha to the pyridine ring.
-
δ 6.21 (dd, 1H, J = 17.4, 1.7 Hz): Terminal vinyl proton (trans to the ring).
-
δ 5.37 (dd, 1H, J = 10.8, 1.7 Hz): Terminal vinyl proton (cis to the ring).
Experimental Workflow
The following diagram illustrates the overall workflow from the starting material to the final product.
Caption: Workflow for the synthesis of a vinyl-1,6-naphthyridine.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the synthesis of a vinyl-substituted 1,6-naphthyridine via a Wittig reaction. By including a method for the preparation of the requisite aldehyde starting material, this document offers a complete synthetic pathway for researchers. The provided data on similar reactions and expected product characterization serve as a valuable guide for the successful implementation of this synthetic strategy in a laboratory setting. The resulting vinyl-1,6-naphthyridine is a versatile intermediate for the development of novel compounds in the fields of drug discovery and materials science.
References
Application Notes and Protocols for the Reductive Amination of 2-Formyl-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of secondary and tertiary amines derived from 2-formyl-1,6-naphthyridine via reductive amination. This essential transformation is a cornerstone in medicinal chemistry for the generation of novel drug candidates, leveraging the privileged 1,6-naphthyridine scaffold. The following sections detail established protocols, present comparative data for common reducing agents, and offer visualizations of the experimental workflow.
Introduction
Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in situ reduction to the corresponding amine. The 1,6-naphthyridine moiety is a recognized pharmacophore present in numerous biologically active compounds, and the derivatization of 2-formyl-1,6-naphthyridine through reductive amination allows for the systematic exploration of the chemical space around this scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaCNBH₃), and sodium borohydride (NaBH₄). The choice of reducing agent is critical and depends on the reactivity of the carbonyl and amine substrates, as well as the pH of the reaction medium.
Comparative Data of Reductive Amination Protocols
The following table summarizes representative quantitative data for the reductive amination of 2-formyl-1,6-naphthyridine with various primary and secondary amines using different reducing agents. The data is compiled from established methodologies for similar heteroaromatic aldehydes and serves as a guideline for reaction optimization.
| Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 4 | 92 |
| Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 25 | 6 | 85 |
| Morpholine | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 3 | 95 |
| Piperidine | NaCNBH₃ | Methanol (MeOH) | 25 | 8 | 88 |
| Cyclohexylamine | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 25 | 5 | 90 |
| n-Butylamine | NaBH₄ (step-wise) | Methanol (MeOH) | 25 | 6 | 78 |
| Diethylamine | NaCNBH₃ | Methanol (MeOH) | 25 | 12 | 82 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) - General Procedure
This protocol is generally preferred for a wide range of primary and secondary amines due to the mild and selective nature of NaBH(OAc)₃.
Materials:
-
2-Formyl-1,6-naphthyridine
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-formyl-1,6-naphthyridine (1.0 eq.) in anhydrous DCM (0.1 M) is added the respective amine (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 30 minutes to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted ((1,6-naphthyridin-2-yl)methyl)amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaCNBH₃) - General Procedure
This method is particularly useful for reactions in protic solvents like methanol and is effective for a broad range of amines.
Materials:
-
2-Formyl-1,6-naphthyridine
-
Amine (primary or secondary)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Anhydrous Methanol (MeOH)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-formyl-1,6-naphthyridine (1.0 eq.) and the amine (1.2 eq.) in anhydrous methanol (0.1 M).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops) to maintain a slightly acidic pH (pH 5-6), which promotes iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise. Caution: NaCNBH₃ is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the target amine.
Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationship of the reductive amination process.
Caption: General workflow for the reductive amination of 2-formyl-1,6-naphthyridine.
Caption: Logical relationship of reactants and intermediates in reductive amination.
The Synthetic Versatility of 2-(Dimethoxymethyl)-1,6-naphthyridine in Medicinal Chemistry
Introduction: The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for the treatment of cancer. Within this class of compounds, 2-(Dimethoxymethyl)-1,6-naphthyridine serves as a key synthetic intermediate, primarily as a stable precursor to the versatile 2-formyl-1,6-naphthyridine. The dimethoxymethyl group acts as a protecting group for the aldehyde functionality, allowing for transformations on other parts of the naphthyridine core before its deprotection and subsequent elaboration into more complex, biologically active molecules.
This application note details the synthetic utility of this compound, focusing on its conversion to the corresponding aldehyde and subsequent reactions to generate medicinally relevant compounds.
Application: Precursor for Kinase Inhibitors
This compound is a valuable building block in the synthesis of potent kinase inhibitors. The aldehyde functionality, unmasked from the dimethoxymethyl acetal, provides a reactive handle for the introduction of various pharmacophoric groups that can interact with the target kinase.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process: deprotection of the acetal followed by a condensation reaction to introduce a side chain. This workflow is illustrated in the diagram below.
Figure 1: General synthetic workflow for the utilization of this compound.
Experimental Protocols
Protocol 1: Deprotection of this compound to 2-Formyl-1,6-naphthyridine
This protocol describes the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to yield the corresponding aldehyde.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add 1N aqueous HCl (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the dropwise addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-Formyl-1,6-naphthyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| This compound | 2-Formyl-1,6-naphthyridine | 1N aq. HCl | DCM | 2-4 h | >90 |
Protocol 2: Reductive Amination of 2-Formyl-1,6-naphthyridine
This protocol details the synthesis of an amine-substituted 1,6-naphthyridine derivative from 2-Formyl-1,6-naphthyridine via reductive amination. This is a common strategy to introduce side chains that can occupy specific binding pockets in target proteins.
Materials:
-
2-Formyl-1,6-naphthyridine
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of 2-Formyl-1,6-naphthyridine (1.0 eq) in 1,2-dichloroethane, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-(aminomethyl)-1,6-naphthyridine derivative.
Quantitative Data Summary:
| Aldehyde Precursor | Amine Reactant | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| 2-Formyl-1,6-naphthyridine | Various amines | NaBH(OAc)₃ | DCE | 12-16 h | 60-85 |
Signaling Pathway Context
While specific signaling pathway diagrams are dependent on the final synthesized molecule and its biological target, many kinase inhibitors derived from 1,6-naphthyridine scaffolds target pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The diagram below provides a generalized representation of where a hypothetical 1,6-naphthyridine-based kinase inhibitor might act.
Figure 2: A simplified signaling pathway showing a potential point of intervention for a 1,6-naphthyridine-based kinase inhibitor.
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility lies in its ability to serve as a stable precursor to 2-formyl-1,6-naphthyridine, which can be readily transformed into a diverse array of derivatives. The protocols outlined above provide a foundation for researchers and drug development professionals to utilize this building block in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The straightforward deprotection and subsequent functionalization make it an attractive component for library synthesis and lead optimization campaigns.
Application Notes: 2-(Dimethoxymethyl)-1,6-naphthyridine in Materials Science
Introduction
2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic compound that, while not extensively documented as a standalone functional material, serves as a valuable and versatile precursor in the synthesis of advanced materials for electronic and photonic applications. Its primary utility in materials science lies in its role as a protected aldehyde. The dimethoxymethyl group can be readily and cleanly converted to a formyl (aldehyde) group, which then acts as a key synthetic handle for the construction of larger, conjugated molecular and polymeric systems.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for functional organic materials. The focus is on its conversion to the key intermediate, 1,6-naphthyridine-2-carbaldehyde, and the subsequent elaboration of this intermediate into materials with potential applications in organic electronics and luminescence.
Key Application: Precursor to Conjugated Materials
The 1,6-naphthyridine core is an electron-deficient aromatic system. When incorporated into a larger π-conjugated framework, it can impart desirable electronic and photophysical properties, such as n-type semiconductivity and fluorescence. The aldehyde functionality, unmasked from the dimethoxymethyl precursor, is an ideal reaction site for extending the conjugation through various carbon-carbon bond-forming reactions.
Logical Workflow for Material Synthesis:
The overall strategy involves a two-step process:
-
Deprotection: Hydrolysis of the acetal to unveil the aldehyde.
-
Functionalization: Reaction of the aldehyde to build the final material.
Caption: Synthetic workflow from the precursor to functional materials.
Experimental Protocols
Protocol 1: Synthesis of 1,6-Naphthyridine-2-carbaldehyde
This protocol describes the acid-catalyzed hydrolysis of this compound to yield the key aldehyde intermediate.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in a minimal amount of acetone in a round-bottom flask.
-
Add 1 M HCl solution dropwise to the stirred solution. The amount of acid should be catalytic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,6-Naphthyridine-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome:
The protocol should yield 1,6-naphthyridine-2-carbaldehyde as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Stilbene-type Luminescent Dye via Wittig Reaction
This protocol outlines the synthesis of a conjugated small molecule by reacting 1,6-naphthyridine-2-carbaldehyde with a phosphonium ylide (Wittig reagent). Such products can exhibit interesting photophysical properties.
Materials:
-
1,6-Naphthyridine-2-carbaldehyde
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium solution in hexanes) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 1,6-naphthyridine-2-carbaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired stilbene derivative.
Visualization of Wittig Reaction Pathway:
Caption: General scheme of the Wittig reaction for dye synthesis.
Protocol 3: Synthesis of a Cyano-substituted Alkene for Organic Electronics via Knoevenagel Condensation
This protocol details the synthesis of a molecule with a cyano-substituted double bond, a common structural motif in electron-acceptor materials for organic electronics.
Materials:
-
1,6-Naphthyridine-2-carbaldehyde
-
Malononitrile
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve 1,6-naphthyridine-2-carbaldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of a basic catalyst, such as piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating. The product may precipitate out of the solution upon formation.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
While specific quantitative data for materials derived directly from this compound is not widely published, the following table presents expected properties based on analogous naphthyridine-containing materials found in the literature. These values should be considered as targets for characterization.
| Property | Expected Range/Value | Significance in Materials Science |
| Photoluminescence (PL) Emission Maximum | 400 - 600 nm | Determines the color of light emitted; relevant for OLEDs and fluorescent probes. |
| PL Quantum Yield (Φ) | 0.1 - 0.8 | Efficiency of the light emission process. Higher values are desirable for bright emitters. |
| HOMO Energy Level | -5.0 to -6.0 eV | Highest Occupied Molecular Orbital. Important for charge injection and determining the material's suitability as a donor or acceptor. |
| LUMO Energy Level | -2.5 to -3.5 eV | Lowest Unoccupied Molecular Orbital. Crucial for electron transport and defining the material's electron-accepting properties. |
| Electrochemical Band Gap | 2.0 - 3.0 eV | Difference between HOMO and LUMO levels. Determines the material's absorption spectrum and color. |
Conclusion
This compound is a strategic starting material for accessing functional 1,6-naphthyridine-based materials. Through a straightforward deprotection to its corresponding aldehyde, a wide range of conjugated molecules and polymers can be synthesized. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel materials for applications in organic light-emitting diodes, organic field-effect transistors, and fluorescent sensors. Further research into the characterization of materials derived from this precursor will be crucial in fully elucidating their potential in materials science.
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of 2-(Dimethoxymethyl)-1,6-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 2-(dimethoxymethyl)-1,6-naphthyridine to its corresponding aldehyde. The 1,6-naphthyridine core is susceptible to various side reactions under standard deprotection conditions. This resource provides troubleshooting advice and alternative protocols to minimize side product formation and maximize the yield of 1,6-naphthyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acidic deprotection of this compound?
A1: The primary challenge during the acidic hydrolysis of this compound is the sensitivity of the naphthyridine ring system. Potential side reactions include:
-
N-Oxidation: The pyridinic nitrogen atoms in the 1,6-naphthyridine ring are susceptible to oxidation, especially in the presence of strong acids and oxidizing agents.
-
Ring Degradation: Prolonged exposure to harsh acidic conditions can lead to the degradation of the electron-deficient naphthyridine core.
-
Aldehyde Polymerization: The desired product, 1,6-naphthyridine-2-carbaldehyde, can undergo acid-catalyzed self-condensation or polymerization, reducing the overall yield of the monomeric aldehyde.
Q2: I am observing a low yield of the desired aldehyde. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Deprotection: The reaction may not have gone to completion. This can be due to insufficient acid catalyst, inadequate reaction time, or low temperature.
-
Side Reactions: As mentioned in Q1, the formation of byproducts will consume the starting material and/or the desired product, leading to a lower isolated yield.
-
Work-up Issues: The aldehyde product may be sensitive to the work-up conditions. For instance, prolonged exposure to aqueous base during neutralization can also catalyze side reactions.
Q3: Are there milder alternatives to strong acid catalysis for this deprotection?
A3: Yes, several milder methods can be employed to circumvent the issues associated with strong acids. These include:
-
Lewis Acid Catalysis: Using Lewis acids like cerium(III) chloride or bismuth nitrate can facilitate deprotection under less harsh conditions.
-
Iodine in Acetone: Molecular iodine in acetone offers a neutral and highly efficient method for deprotecting acetals.
-
Electrochemical Methods: Electrochemical deprotection provides a controlled and often highly selective alternative.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the deprotection of this compound.
Problem: Low or No Conversion to the Aldehyde
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid Catalyst | Increase the molar equivalents of the acid catalyst incrementally. | The pyridinic nitrogens can be protonated, consuming the acid. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Hydrolysis is an equilibrium reaction and can be slow at low temperatures. |
| Inadequate Reaction Time | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. | The deprotection may be kinetically slow under the chosen conditions. |
Problem: Significant Side Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Acidic Conditions | Switch to a milder deprotection method (see Alternative Protocols below). | The 1,6-naphthyridine ring is sensitive to strong acids. |
| Aldehyde Instability | Perform the reaction at a lower temperature and minimize the reaction time. | Reduces the rate of acid-catalyzed polymerization of the aldehyde product. |
| Oxidation of Pyridinic Nitrogen | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the presence of oxygen, which can contribute to N-oxidation. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection (Illustrative)
This protocol is a general procedure for acid-catalyzed deprotection. Caution: This method may lead to side reactions with sensitive substrates like this compound.
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 2 M HCl, 0.1-0.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mild Deprotection using Iodine in Acetone
This method is recommended for acid-sensitive substrates.
-
Dissolve this compound (1.0 eq) in acetone.
-
Add a catalytic amount of molecular iodine (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation
The following tables provide an illustrative comparison of different deprotection methods. Note: The data for this compound is estimated based on general trends in acetal deprotection, as specific literature values are not available.
Table 1: Comparison of Reaction Conditions for Deprotection
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Standard Acidic | 2 M HCl | THF/H₂O | 25 | 2 - 6 |
| Mild Lewis Acid | CeCl₃·7H₂O / NaI | Acetonitrile | 25 | 1 - 4 |
| Neutral | I₂ | Acetone | 25 | 0.5 - 2 |
Table 2: Illustrative Yield Comparison
| Method | Reported Yield Range (General Acetals) | Expected Yield for this compound (Estimated) | Potential for Side Reactions |
| Standard Acidic | 70-95% | 40-60% | High |
| Mild Lewis Acid | 85-98% | 70-85% | Moderate |
| Neutral | 90-99% | 80-95% | Low |
Visualizations
Deprotection Reaction and Potential Side Reactions
Caption: Deprotection of this compound and potential side reactions.
Troubleshooting Workflow
preventing decomposition of 2-formyl-1,6-naphthyridine during synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the successful synthesis of 2-formyl-1,6-naphthyridine, with a focus on preventing its decomposition.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of 2-formyl-1,6-naphthyridine, primarily related to the sensitive nature of the aldehyde functional group. This guide addresses common problems and offers potential solutions.
Problem 1: Low or no yield of 2-formyl-1,6-naphthyridine.
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | - Ensure the oxidizing agent (e.g., Dess-Martin periodinane, or the reagents for Swern oxidation) is fresh and has been stored correctly. - Increase the equivalents of the oxidizing agent incrementally. - Extend the reaction time, monitoring progress by TLC. |
| Over-oxidation to Carboxylic Acid | - Use milder and highly selective oxidizing agents like Dess-Martin periodinane (DMP) or performing a Swern oxidation.[1][2][3] These methods are known for minimizing over-oxidation of primary alcohols to aldehydes. - Maintain strict temperature control, especially for exothermic oxidation reactions. For Swern oxidation, temperatures are typically kept at or below -60 °C.[4][5] |
| Decomposition on Silica Gel | - The slightly acidic nature of standard silica gel can promote the oxidation of the aldehyde. - Deactivate the silica gel by washing with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). - Alternatively, use neutral or basic alumina for column chromatography. |
| Air Oxidation | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas solvents before use to remove dissolved oxygen. |
Problem 2: Presence of 1,6-naphthyridine-2-carboxylic acid as a major byproduct.
| Possible Cause | Suggested Solution |
| Over-oxidation | - As mentioned above, employ milder oxidation conditions.[1][2][3] |
| Decomposition during Workup or Storage | - During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any formed carboxylic acid. - Store the purified 2-formyl-1,6-naphthyridine under an inert atmosphere, protected from light, and at low temperatures. - Consider adding a radical scavenger or antioxidant stabilizer for long-term storage, although compatibility should be verified. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Co-elution with Starting Material or Byproducts | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - If the impurity is the carboxylic acid, a basic wash during workup should simplify purification.[6] |
| Formation of Bisulfite Adduct | - If purification involves treatment with sodium bisulfite, ensure complete reversal to the aldehyde by using a mild base (e.g., sodium bicarbonate solution) and allowing sufficient time for the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely decomposition pathway for 2-formyl-1,6-naphthyridine during synthesis?
A1: The most probable decomposition pathway is the oxidation of the aldehyde (formyl) group to the corresponding carboxylic acid, 1,6-naphthyridine-2-carboxylic acid. Aldehydes, particularly aromatic and heteroaromatic ones, are susceptible to oxidation, which can be promoted by air (auto-oxidation), residual oxidizing agents, or even the silica gel used for purification.
Q2: Which methods are recommended for the oxidation of 2-hydroxymethyl-1,6-naphthyridine to 2-formyl-1,6-naphthyridine to minimize decomposition?
A2: To minimize over-oxidation and decomposition, mild and selective oxidation methods are highly recommended. These include:
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions (often at room temperature) and high selectivity for oxidizing primary alcohols to aldehydes with minimal side reactions.[2][7]
-
Swern Oxidation: This technique uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent, followed by the addition of a hindered base like triethylamine. It is performed at low temperatures (typically -78 °C) and is very effective for the clean conversion of primary alcohols to aldehydes.[4][5][8]
Q3: How can I prevent the oxidation of 2-formyl-1,6-naphthyridine during workup and purification?
A3: To prevent oxidation during these stages, you can:
-
Work quickly and avoid prolonged exposure of the product to air and light.
-
Use degassed solvents for extraction and chromatography.
-
Neutralize any acidic residues from the reaction mixture with a mild base wash (e.g., saturated NaHCO₃ solution).
-
For column chromatography, consider using deactivated silica gel (treated with a base like triethylamine) or neutral alumina to prevent acid-catalyzed decomposition.
Q4: Are there any recommended storage conditions for 2-formyl-1,6-naphthyridine?
A4: Yes, proper storage is crucial to maintain the purity of the compound. It is best to store 2-formyl-1,6-naphthyridine as a solid under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). For solutions, use an inert, dry solvent and store under similar conditions.
Q5: Can I use a protecting group strategy to avoid issues with the formyl group?
A5: Yes, a protecting group strategy can be employed. The formyl group can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst) before performing other synthetic transformations on the naphthyridine ring. The acetal is generally stable to many reaction conditions and can be deprotected back to the aldehyde at a later stage, typically using aqueous acid.
Experimental Protocols
Synthesis of 2-Formyl-1,6-Naphthyridine via Swern Oxidation of 2-Hydroxymethyl-1,6-Naphthyridine
This protocol is a generalized procedure based on the standard Swern oxidation.[4][8][9]
Materials:
-
2-Hydroxymethyl-1,6-naphthyridine
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 - 1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of DMSO (2.2 - 2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.
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Add a solution of 2-hydroxymethyl-1,6-naphthyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
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Stir the resulting mixture for 30-60 minutes at -78 °C.
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Slowly add triethylamine (5.0 equivalents) to the flask.
-
Allow the reaction to stir for another 30 minutes at -78 °C, then slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on deactivated silica gel or neutral alumina.
Visualizations
Caption: Decomposition pathway of 2-formyl-1,6-naphthyridine.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Synthesis of 2-(Dimethoxymethyl)-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(Dimethoxymethyl)-1,6-naphthyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically approached via a two-step process: 1) the synthesis of 2-formyl-1,6-naphthyridine, commonly via a Friedländer-type reaction, and 2) the subsequent acetalization to form the dimethoxymethyl group.
Part 1: Synthesis of 2-Formyl-1,6-naphthyridine via Friedländer Reaction
The Friedländer synthesis is a common method for constructing quinoline and naphthyridine ring systems.[1] For the synthesis of 2-substituted 1,6-naphthyridines, this typically involves the reaction of 4-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.[2][3]
Experimental Protocol: General Friedländer Synthesis of 2-Formyl-1,6-naphthyridine
A mixture of 4-aminonicotinaldehyde and an appropriate carbonyl compound (e.g., methylglyoxal dimethyl acetal, which can hydrolyze in situ to methylglyoxal) is heated in the presence of a catalyst. The reaction can be catalyzed by acids (like p-toluenesulfonic acid or trifluoroacetic acid) or bases (like potassium hydroxide or piperidine).[1][4] The choice of catalyst and solvent can significantly impact the reaction yield and selectivity.
Potential Issues and Troubleshooting Strategies
| Issue | Potential Cause | Troubleshooting Suggestions | Expected Outcome |
| Low or no yield of 2-formyl-1,6-naphthyridine | - Ineffective catalyst - Suboptimal reaction temperature or time - Unsuitable solvent | - Screen different catalysts (e.g., p-TsOH, KOH, piperidine). - Systematically vary the reaction temperature (e.g., from 80°C to 150°C) and monitor reaction progress by TLC. - Test different solvents such as ethanol, DMF, or toluene. | Identification of optimal catalyst, temperature, and solvent to improve yield. |
| Formation of multiple byproducts | - Self-condensation of the carbonyl reactant - Side reactions of the amino or aldehyde groups of the starting material | - Use a milder catalyst or lower reaction temperature. - Add the carbonyl reactant slowly to the reaction mixture. - Ensure high purity of starting materials. | Reduced byproduct formation and a cleaner reaction profile, simplifying purification. |
| Difficulty in purifying the product | - Presence of polar byproducts - Tar formation at high temperatures | - Optimize reaction conditions to minimize byproduct formation. - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). - Consider recrystallization from an appropriate solvent. | Isolation of pure 2-formyl-1,6-naphthyridine. |
| Reaction does not go to completion | - Insufficient catalyst amount - Deactivation of the catalyst | - Increase the catalyst loading incrementally. - Use a freshly prepared catalyst. - Ensure anhydrous reaction conditions if the catalyst is moisture-sensitive. | Drive the reaction to completion and maximize the conversion of starting materials. |
Experimental Workflow for Friedländer Synthesis
Caption: Workflow for the Friedländer synthesis of 2-formyl-1,6-naphthyridine.
Part 2: Acetalization of 2-Formyl-1,6-naphthyridine
The dimethoxymethyl group is a dimethyl acetal, which serves as a protecting group for the aldehyde functionality. This transformation is typically acid-catalyzed.
Experimental Protocol: General Acetalization
2-Formyl-1,6-naphthyridine is dissolved in methanol, and a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid or anhydrous HCl) is added. Trimethyl orthoformate can be used as both a reagent and a water scavenger to drive the reaction to completion.
Potential Issues and Troubleshooting Strategies
| Issue | Potential Cause | Troubleshooting Suggestions | Expected Outcome |
| Low yield of this compound | - Incomplete reaction - Hydrolysis of the acetal during work-up - Loss of product during purification | - Use an excess of methanol and a water scavenger (e.g., trimethyl orthoformate). - Neutralize the acid catalyst with a mild base (e.g., triethylamine or sodium bicarbonate) before work-up. - Use a non-aqueous work-up if possible. | Improved yield of the desired acetal. |
| Deprotection of the acetal during subsequent steps | - The dimethoxyacetal is sensitive to acidic conditions. | - Avoid acidic conditions in subsequent reaction steps. - If acidic conditions are necessary, consider a more robust protecting group. | Preservation of the dimethoxymethyl group throughout the synthetic sequence. |
| Formation of hemiacetal intermediate | - Insufficient methanol or acid catalyst. | - Increase the amount of methanol and/or catalyst. - Increase the reaction time. | Conversion of the hemiacetal to the full acetal. |
| Difficulty in removing the acid catalyst | - The catalyst is soluble in the product-containing solution. | - Neutralize with a solid-supported base or a basic wash. - Use a solid acid catalyst that can be filtered off. | Efficient removal of the catalyst without product degradation. |
Experimental Workflow for Acetalization
Caption: Workflow for the acetalization of 2-formyl-1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for improving the yield of the Friedländer reaction?
A1: The most critical parameters are the choice of catalyst, reaction temperature, and the purity of the starting materials. A systematic optimization of these factors is crucial for achieving high yields. For instance, some reactions may favor base catalysis while others proceed more efficiently under acidic conditions.[1]
Q2: Can I use a one-pot procedure to synthesize this compound directly from 4-aminonicotinaldehyde?
A2: A one-pot procedure is theoretically possible by using a reactant like methylglyoxal dimethyl acetal, which can hydrolyze in situ to provide the necessary α-ketoaldehyde for the Friedländer reaction. However, the acidic or basic conditions of the Friedländer reaction might be harsh enough to also hydrolyze the desired dimethoxymethyl group on the product. Therefore, a stepwise approach is generally recommended for better control and higher yields.
Q3: My dimethoxyacetal group is being cleaved during purification. What can I do?
A3: The dimethoxyacetal is sensitive to acid. Ensure that your purification methods, such as column chromatography, are performed under neutral conditions. Pre-treating the silica gel with a small amount of a non-polar base like triethylamine can help prevent on-column hydrolysis.
Q4: Are there alternative methods to the Friedländer synthesis for the 1,6-naphthyridine core?
A4: Yes, other methods include the Skraup reaction, which typically involves reacting an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. However, this method often requires harsh conditions.[5] More modern approaches might involve transition-metal-catalyzed cyclizations.[6]
Q5: How can I confirm the formation of the this compound?
A5: The formation of the product can be confirmed by standard analytical techniques. In ¹H NMR spectroscopy, you should observe a characteristic singlet for the methoxy protons (around 3.3-3.5 ppm) and a singlet for the acetal proton (around 5.5-6.0 ppm), in addition to the signals for the naphthyridine ring protons. Mass spectrometry should show the correct molecular ion peak for the product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Dimethoxymethyl)-1,6-naphthyridine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Dimethoxymethyl)-1,6-naphthyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its analogs are column chromatography and recrystallization. Due to the basic nature of the naphthyridine ring, special considerations for the stationary and mobile phases in chromatography are often necessary to achieve high purity.
Q2: My compound appears to be degrading on silica gel during column chromatography. What can I do?
A2: The Lewis acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds like acetals. Deactivating the silica gel by treating it with a base, such as triethylamine, before preparing the column can mitigate this issue. Alternatively, using a different stationary phase like alumina (neutral or basic) or a polymer-based support can be effective.
Q3: I am having trouble removing a closely-eluting impurity. How can I improve the separation?
A3: To improve the separation of closely-eluting impurities, you can try several strategies. Modifying the solvent system (mobile phase) by using a different combination of solvents or adding a modifier like a small amount of methanol or triethylamine can alter the elution profile. If you are using silica gel, switching to a high-performance silica gel with a smaller particle size can increase the resolution. Gradient elution, where the solvent composition is changed during the run, can also be very effective.
Q4: Can I use reverse-phase chromatography for purifying this compound?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, particularly for more polar derivatives. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be mindful that the acidic conditions might lead to hydrolysis of the dimethoxymethyl group if not carefully controlled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery from silica gel column | 1. Compound is too polar and is sticking to the silica. 2. Compound is degrading on the acidic silica gel. | 1. Increase the polarity of the eluent. A common solvent system is a gradient of ethyl acetate in hexanes, and adding a small percentage of methanol or triethylamine can help elute polar compounds. 2. Use deactivated silica gel (pre-treated with triethylamine) or switch to a less acidic stationary phase like alumina. |
| Co-elution with starting material or byproducts | 1. The polarity of the eluting solvent is too high, causing all compounds to move too quickly. 2. The chosen stationary phase is not providing adequate separation. | 1. Start with a less polar solvent system and gradually increase the polarity (gradient elution). 2. Try a different stationary phase. If you are using silica, consider alumina or a reverse-phase column. |
| Streaking or tailing of spots on TLC/column | The compound is interacting too strongly with the stationary phase, which can be common for basic compounds like naphthyridines. | Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluting solvent to improve the peak shape. |
| Compound appears oily or fails to crystallize | The compound may be impure, or the chosen solvent system for recrystallization is not appropriate. | 1. First, ensure the compound is sufficiently pure by other methods (e.g., chromatography). 2. For recrystallization, try a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but insoluble when cold (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Slurry the required amount of silica gel in a 1% solution of triethylamine in your starting eluent (e.g., 1% triethylamine in 10% ethyl acetate/hexanes). Gently stir for 10-15 minutes.
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Column Packing: Pack a glass column with the deactivated silica gel slurry. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes containing 0.1% triethylamine). Gradually increase the polarity of the mobile phase as needed to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for common column chromatography problems.
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 1,6-Naphthyridine Substrates
Welcome to the technical support center for cross-coupling reactions involving 1,6-naphthyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these synthetic transformations. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to help you optimize your reaction conditions, increase yields, and achieve reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during cross-coupling reactions with 1,6-naphthyridine substrates, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low to No Product Formation
Question: My cross-coupling reaction with a halo-1,6-naphthyridine substrate is resulting in very low or no yield. What are the primary factors I should investigate?
Answer: Low to no product formation is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms in the 1,6-naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] A systematic approach to troubleshooting is essential.[2]
Potential Causes & Suggested Solutions:
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Catalyst Inactivity or Poisoning:
-
Cause: The active Pd(0) species may not be forming efficiently, or the naphthyridine nitrogen atoms may be poisoning the catalyst.[1]
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Solution:
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Use a Pd(0) Source or Pre-catalyst: Employ a direct Pd(0) source like Pd(PPh₃)₄ or use modern pre-catalysts (e.g., Buchwald G3 or G4 type) designed for efficient generation of the active catalytic species.[1][3]
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Select Appropriate Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can shield the metal center, mitigating catalyst poisoning and promoting the desired reductive elimination step.[1][4]
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Increase Catalyst Loading: Consider a modest increase in catalyst loading (e.g., 2-5 mol%) to compensate for potential catalyst inhibition by the substrate.[1][5]
-
-
-
Poor Solubility of Starting Materials:
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Cause: The 1,6-naphthyridine substrate or other reagents may not be sufficiently soluble in the chosen solvent, hindering reaction rates.[1][4]
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Solution: Screen a variety of solvents. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) with water is often effective for Suzuki reactions.[1][4] For highly insoluble substrates, consider higher-boiling point solvents like toluene or DMF.[1][2]
-
-
Ineffective Base:
-
Cause: The base may be too weak, not soluble enough, or incompatible with other functional groups.[1][3]
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Solution: For nitrogen-containing heterocycles, K₃PO₄ is often a robust choice.[1] Other effective bases include Cs₂CO₃ and K₂CO₃.[1] Ensure the base is finely powdered to maximize its surface area and reactivity. For substrates with base-sensitive functional groups (like esters), weaker bases such as K₂CO₃ or even KF might be necessary to prevent hydrolysis.[4][6]
-
-
Degradation of Coupling Partner:
-
Cause (Suzuki Reaction): The boronic acid may be undergoing protodeboronation, especially at higher temperatures or in the presence of excess water.[1]
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Solution: Use a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[1][7]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is messy, and I'm isolating significant amounts of a dehalogenated 1,6-naphthyridine or homocoupled products. How can I suppress these side reactions?
Answer: The formation of side products like dehalogenated starting material or homocoupled species points to specific competing reaction pathways that can often be minimized by carefully controlling the reaction environment and components.
Potential Causes & Suggested Solutions:
-
Formation of Dehalogenated 1,6-Naphthyridine:
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Cause: This side reaction, known as hydrodehalogenation, can be caused by protic impurities (e.g., water) or be directly mediated by the palladium catalyst, particularly at elevated temperatures.[1][8]
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and ensure the inert gas stream is dry.[1]
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Lower Reaction Temperature: Monitor the reaction closely and consider running it at a lower temperature to disfavor the reductive dehalogenation pathway.[1]
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Screen Ligands: Certain ligands may be more prone to promoting this side reaction; screening different phosphine ligands can identify a more selective system.[1]
-
-
-
Homocoupling of Coupling Partners (Glaser or Ullmann-type):
-
Cause: The presence of oxygen can lead to oxidative homocoupling of boronic acids (in Suzuki reactions) or alkynes (Glaser coupling in Sonogashira reactions).[1][9] The copper co-catalyst in Sonogashira reactions is a primary promoter of Glaser coupling.[9]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. A common and effective method is the freeze-pump-thaw technique (at least 3 cycles).[9]
-
Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen) from start to finish.[2][9]
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Consider Copper-Free Conditions: For Sonogashira couplings, numerous copper-free protocols have been developed specifically to avoid the Glaser homocoupling side reaction.[9][10]
-
-
Issue 3: Lack of Reproducibility
Question: I have had a successful reaction, but I am struggling to reproduce the results consistently. What could be the cause?
Answer: Lack of reproducibility is a frustrating issue that often points to a high sensitivity to trace impurities, particularly air and moisture.[1]
Potential Causes & Suggested Solutions:
-
Sensitivity to Air and Moisture:
-
Cause: Inconsistent degassing can lead to variable levels of oxygen, which can oxidize phosphine ligands and promote side reactions.[1] Trace moisture can lead to hydrodehalogenation or degradation of reagents.
-
Solution: Standardize your degassing procedure for every experiment to ensure consistency.[1]
-
-
Variable Reagent Quality:
-
Cause: The purity, age, and storage conditions of reagents are critical. Boronic acids can degrade over time, and palladium catalysts can lose activity if not stored properly under an inert atmosphere.[1][3]
-
Solution: Use fresh, high-purity reagents whenever possible. Assess the purity of starting materials before use and purify or re-acquire them if necessary.[3] Store sensitive reagents, such as catalysts and bases, in a desiccator or glovebox.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally best for 1,6-naphthyridine substrates? A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction and substrate. However, for challenging substrates like N-heterocycles, modern palladium pre-catalysts that feature bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points.[1][4] These pre-catalysts are often more air-stable and efficiently generate the active Pd(0) species in situ.[3]
Q2: How do I choose the right ligand for my reaction? A2: Ligand choice is critical for success. Bulky, electron-rich monophosphine ligands are often required to overcome catalyst inhibition by the naphthyridine nitrogen and to promote the reductive elimination step.[1] For Buchwald-Hartwig aminations, specific ligands have been developed for primary and secondary amines (e.g., RuPhos for secondary amines).[11] A small screen of 2-3 different state-of-the-art ligands is often a worthwhile investment of time.
Q3: What is the best general-purpose base for cross-coupling on a 1,6-naphthyridine ring? A3: A moderately strong, non-nucleophilic base is typically required. For Suzuki reactions, potassium phosphate (K₃PO₄) is a highly effective and widely used base for nitrogen-containing heterocycles.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard, though it has limited functional group compatibility.[12]
Q4: How can I improve the poor solubility of my 1,6-naphthyridine starting material? A4: Poor solubility can severely impact reaction kinetics.[4] If your substrate is insoluble in common solvents like dioxane or THF, you can try higher boiling point solvents such as toluene, DMF, or DMA.[1][2] Alternatively, a mixture of solvents, such as dioxane/water or THF/water, can sometimes improve solubility for Suzuki reactions.[4]
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 - 110 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | XPhos (4%) | NaOtBu (1.5) | Toluene | 90 - 110 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (3%) | (if needed) | TBAF (3.0) | THF or DMF | 60 - 80 |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Key Solution(s) |
|---|---|---|
| Low/No Yield | Catalyst poisoning/inactivity | Use bulky, electron-rich ligands (XPhos, SPhos); use a Pd pre-catalyst. |
| Poor substrate solubility | Screen higher-boiling solvents (Toluene, DMF). | |
| Ineffective base | Use K₃PO₄ or Cs₂CO₃; ensure base is finely powdered. | |
| Dehalogenation | Protic impurities; high temp. | Use anhydrous conditions; lower reaction temperature. |
| Homocoupling | Oxygen contamination | Rigorously degas all reagents and solvents (Freeze-Pump-Thaw). |
| Irreproducibility | Variable reagent quality | Use fresh, high-purity reagents; store sensitive materials properly. |
| | Inconsistent setup | Standardize degassing and inert atmosphere techniques. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the coupling of a halo-1,6-naphthyridine with a boronic acid or ester.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-1,6-naphthyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-G3, 1-5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[1] The final concentration is typically between 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Small-Scale Parallel Screening of Reaction Conditions
To efficiently optimize a challenging coupling, a parallel screen of catalysts, ligands, bases, and solvents is highly recommended.
-
Array Setup: In a glovebox or under a flow of inert gas, arrange an array of small reaction vials (e.g., 2 mL HPLC vials).
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Stock Solutions: Prepare stock solutions of the halo-1,6-naphthyridine and the coupling partner in a suitable solvent to ensure accurate dispensing.
-
Dispensing:
-
Dispense the solid bases into their respective vials.
-
Dispense the stock solutions of the starting materials into each vial.
-
Dispense stock solutions of different ligands and palladium sources into the appropriate vials.
-
-
Reaction: Seal the vials, remove them from the glovebox (if used), and place them in a multi-well heating block. Stir and heat for a predetermined time (e.g., 12-24 hours).
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Analysis: After cooling, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to product and identify major side products. This will allow for rapid identification of the most promising reaction conditions for further optimization and scale-up.
Visualizations
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Scale-Up Synthesis of Functionalized 1,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of functionalized 1,6-naphthyridines. The following information is intended to assist in the successful transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up the synthesis of 1,6-naphthyridines?
A1: The most critical factors include:
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Reaction Kinetics and Thermodynamics: Understanding the reaction's heat flow is crucial. Exothermic reactions that are manageable in the lab can become hazardous on a larger scale due to reduced surface-area-to-volume ratios, leading to inefficient heat dissipation.[1][2]
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Mass and Heat Transfer: Inefficient mixing can lead to localized hot spots, side reactions, and lower yields. Heat transfer is also less efficient in larger reactors, which can affect reaction rates and impurity profiles.[2][3]
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Reagent Addition Strategy: The rate of reagent addition, especially for highly reactive or exothermic steps, needs to be carefully controlled to manage heat generation and maintain a safe operating temperature.
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Solvent Selection and Volume: Solvents that are suitable for lab-scale may pose challenges at scale due to safety, cost, or work-up considerations. The volume of solvent can also impact reaction concentration and product isolation.
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Purification and Isolation: Methods like chromatography that are feasible in the lab may not be practical or economical at a larger scale. Crystallization becomes the preferred method for purification and isolation, but developing a robust crystallization process can be challenging.[4][5]
Q2: Which synthetic routes for 1,6-naphthyridines are most amenable to scale-up?
A2: While various methods exist, routes that avoid hazardous reagents, extreme temperatures, and high pressures are generally preferred. One-pot or multi-component reactions can be advantageous as they reduce the number of unit operations.[3] For instance, acid-mediated intramolecular Friedel-Crafts reactions have been successfully performed on a gram scale.[6] However, the use of strong acids necessitates careful consideration of material compatibility and handling procedures at a larger scale.
Q3: How can I minimize the risk of a runaway reaction during an exothermic step?
A3: To minimize the risk of a runaway reaction, consider the following:
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Calorimetry Studies: Perform reaction calorimetry at the lab scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
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Controlled Reagent Addition: Add the limiting reagent slowly and monitor the internal temperature closely.
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Efficient Cooling: Ensure the reactor has an adequate cooling system to handle the heat load.
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Semi-batch or Continuous Flow Processing: For highly exothermic reactions, transitioning from a batch process to a semi-batch or continuous flow process can significantly improve heat management.[7][8]
Q4: What are the common challenges in the crystallization of functionalized 1,6-naphthyridines?
A4: Common challenges include:
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Polymorphism: The desired compound may exist in multiple crystalline forms (polymorphs), and controlling the crystallization to obtain the thermodynamically stable form can be difficult.
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"Oiling Out": The compound may separate from the solution as an oil rather than a crystalline solid, especially if the solution is supersaturated too quickly.
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Impurity Entrapment: Rapid crystallization can trap impurities within the crystal lattice, reducing the final product's purity.[4]
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Fine or Needle-like Crystals: These can be difficult to filter and dry, leading to product loss and handling issues.[9]
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion on Scale-Up
| Possible Cause | Troubleshooting Strategy |
| Inefficient Mixing | • Increase the agitation speed, ensuring it doesn't cause splashing or other issues. • Evaluate the impeller design for suitability to the reaction mixture's viscosity and density. • Consider installing baffles in the reactor to improve mixing. |
| Poor Temperature Control | • Profile the temperature at different points in the reactor to identify hot or cold spots. • Ensure the heating/cooling jacket has sufficient capacity and is functioning correctly. • Adjust the reagent addition rate to better control the internal temperature.[7] |
| Reagent or Catalyst Deactivation | • For moisture-sensitive reactions (e.g., using Lewis acids like AlCl₃ in Friedel-Crafts reactions), ensure all reagents, solvents, and equipment are rigorously dried.[10] • In Friedel-Crafts acylations, the ketone product can complex with the catalyst, necessitating stoichiometric amounts.[11] |
Issue 2: Increased Impurity Profile After Scale-Up
| Possible Cause | Troubleshooting Strategy |
| Localized Hot Spots | • Improve mixing and agitation (see Issue 1). • Reduce the concentration of the reaction mixture by adding more solvent. • Slow down the addition of the limiting reagent for exothermic steps.[2] |
| Longer Reaction Times | • If reaction times are extended at a larger scale, the product or intermediates may be susceptible to degradation. • Monitor the reaction progress closely (e.g., by HPLC) and stop the reaction once the starting material is consumed. |
| Change in Raw Material Quality | • Source all raw materials from the same supplier and batch if possible. • Perform quality control checks on incoming raw materials to ensure they meet the required specifications. |
Issue 3: Difficulty with Product Isolation and Purification
| Possible Cause | Troubleshooting Strategy |
| "Oiling Out" During Crystallization | • Slow down the cooling rate. • Add anti-solvent more slowly and with vigorous stirring. • Use seed crystals to encourage controlled crystallization.[4] • Increase the solvent volume to reduce the level of supersaturation. |
| Poor Filtration Characteristics | • Optimize the crystallization process to obtain larger, more uniform crystals. • Consider changing the solvent system for crystallization. • For very fine particles, explore alternative filtration methods like a filter press. |
| Product is a Stubborn Oil | • Attempt to form a salt of the 1,6-naphthyridine, as salts often have better crystallinity. • Explore different solvent systems for crystallization.[5] • If all else fails, preparative chromatography may be necessary, but this is often less desirable at a large scale.[12] |
| Compound is Highly Polar | • For purification, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to standard normal or reversed-phase chromatography.[12] • Supercritical Fluid Chromatography (SFC) can also be effective for polar compounds.[12] |
Data Presentation
Table 1: Comparison of Yields in Gram-Scale Synthesis of Fused 1,6-Naphthyridin-4-amines
| Compound | Reaction Scale | Acid Mediator | Yield (%) | Reference |
| 2i | Gram Scale | H₂SO₄ | 97 | [6] |
| 2p | Gram Scale | H₂SO₄ | 90 | [6] |
This table summarizes the reported yields for the gram-scale synthesis of specific fused 1,6-naphthyridin-4-amines, demonstrating the feasibility of achieving high yields at a larger laboratory scale.
Experimental Protocols
General Protocol for Gram-Scale Friedel-Crafts Cyclization of 4-(Arylamino)nicotinonitriles
This protocol is a general representation and may require optimization for specific substrates.
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Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and dried thoroughly.
-
Reagent Charging: The 4-(arylamino)nicotinonitrile starting material is charged to the reactor.
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Solvent Addition: An appropriate anhydrous solvent (e.g., dichloromethane) is added to the reactor, and the mixture is stirred to ensure dissolution or a fine suspension.
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Cooling: The reactor is cooled to the desired temperature (e.g., 0 °C) using a circulating chiller.
-
Acid Addition: A strong acid mediator, such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), is added dropwise via the dropping funnel at a rate that maintains the internal temperature within the desired range.[6]
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Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until completion.
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Quenching: The reaction mixture is carefully quenched by slowly adding it to a cooled basic solution (e.g., saturated sodium bicarbonate or ammonium hydroxide).
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Work-up and Isolation: The product is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
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Purification: The crude product is purified by crystallization from a suitable solvent system.
Visualizations
Caption: A generalized workflow for the synthesis of functionalized 1,6-naphthyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amarequip.com [amarequip.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
identifying byproducts in the formylation of the 1,6-naphthyridine ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of the 1,6-naphthyridine ring. The following information is designed to help identify potential byproducts and overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of the 1,6-naphthyridine ring?
A1: The most widely employed method for the formylation of aromatic and heteroaromatic systems, including the 1,6-naphthyridine ring, is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[2] The Vilsmeier reagent is a mild electrophile suitable for reacting with electron-rich aromatic compounds.[1][3]
Q2: I am observing a low yield in my formylation reaction. What are the potential causes?
A2: Low yields in the formylation of 1,6-naphthyridine can be attributed to several factors:
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Substrate Reactivity: The 1,6-naphthyridine ring is a nitrogen-containing heterocycle, and the nitrogen atoms can be electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[4] This inherent low reactivity can lead to incomplete conversion and low yields.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reaction mixture will quench the reagent, leading to a significant decrease in the yield of the desired product. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
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Reagent Quality: The purity of the reagents, especially DMF and phosphoryl chloride, is critical. Old or impure reagents can lead to the formation of side products and a reduction in the efficiency of the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter. While some Vilsmeier-Haack reactions proceed at room temperature, others may require heating to overcome the activation energy barrier, especially with deactivated substrates like 1,6-naphthyridine.[2]
Q3: What are the likely byproducts in the formylation of the 1,6-naphthyridine ring?
A3: While specific literature on byproducts for this exact reaction is limited, based on the reactivity of related heterocyclic systems and the mechanism of the Vilsmeier-Haack reaction, several potential byproducts can be anticipated:
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Unreacted Starting Material: Due to the relatively low reactivity of the 1,6-naphthyridine ring, incomplete conversion is a common issue, leading to the presence of the starting material in the final product mixture.
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Di-formylated Products: Under forcing reaction conditions (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent), a second formyl group may be introduced onto the ring. The position of the second formylation will be influenced by the electronic effects of the first formyl group and the nitrogen atoms.
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Products of N-Formylation: Although less common as final isolated products after aqueous workup, transient N-formylated intermediates or stable N-formyl salts could be formed.
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Incomplete Hydrolysis Products: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup. Incomplete hydrolysis can lead to the isolation of this iminium salt or other related species.
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Isomeric Products: Depending on the substitution pattern of the starting 1,6-naphthyridine, formylation may occur at different positions on the ring, resulting in a mixture of constitutional isomers. The regioselectivity is governed by the electronic and steric effects of the existing substituents and the nitrogen atoms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Deactivated substrate. | Increase reaction temperature and/or reaction time. Consider using a more reactive formylating agent if possible. |
| Presence of moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure reagents. | Use freshly distilled DMF and POCl₃. | |
| Formation of Multiple Products | Di-formylation. | Reduce the amount of Vilsmeier reagent used. Lower the reaction temperature and shorten the reaction time. |
| Formation of isomers. | Carefully analyze the product mixture using techniques like NMR and chromatography to identify the isomers. The regioselectivity of the reaction is often difficult to control and may require optimization of reaction conditions or the use of protecting groups. | |
| Incomplete hydrolysis. | Ensure the aqueous workup is sufficiently long and that the pH is appropriate to facilitate complete hydrolysis of the iminium intermediate. | |
| Difficult Purification | Similar polarity of product and byproducts. | Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation. Consider derivatizing the aldehyde product to alter its polarity for easier separation, followed by deprotection. |
| Presence of tar-like materials. | This can result from decomposition at high temperatures. Try to run the reaction at a lower temperature for a longer duration. Ensure efficient stirring to prevent localized overheating. |
Data Presentation: Potential Byproducts and Their Identification
| Potential Byproduct | Plausible Cause | Expected ¹H NMR Signature | Expected Mass Spectrum (MS) Signature |
| Di-formylated 1,6-naphthyridine | Harsh reaction conditions | Two distinct aldehyde protons (singlets, ~10 ppm), complex aromatic region. | [M+H]⁺ corresponding to the addition of two CHO groups to the starting material. |
| N-formyl-1,6-naphthyridinium salt | Reaction at a nitrogen atom | Absence of an aldehyde proton, downfield shift of aromatic protons adjacent to the formylated nitrogen. | [M]⁺ corresponding to the addition of a CHO group to the starting material. |
| Iminium salt intermediate | Incomplete hydrolysis | Presence of a proton on the iminium carbon (singlet, ~8-9 ppm), signals for the N(CH₃)₂ group. | [M]⁺ corresponding to the unhydrolyzed intermediate. |
| Isomeric mono-formylated products | Lack of complete regioselectivity | Different sets of aromatic proton signals and distinct chemical shifts for the aldehyde proton for each isomer. | Same [M+H]⁺ as the desired product, but with different fragmentation patterns in MS/MS. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 1,6-Naphthyridine
This protocol is a general guideline and may require optimization for specific substituted 1,6-naphthyridines.
Materials:
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1,6-Naphthyridine derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
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Phosphoryl chloride (POCl₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice bath
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring. The mixture may become viscous and solidify. Allow the mixture to stir at 0 °C for 30-60 minutes.
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Reaction with 1,6-Naphthyridine: Dissolve the 1,6-naphthyridine derivative (1 equivalent) in anhydrous DMF or DCM and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 1,6-Naphthyridine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 1,6-naphthyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: My 1,6-naphthyridine intermediate has very low solubility in common solvents. Where do I start?
A1: A systematic approach is crucial when dealing with poorly soluble compounds. The initial steps should focus on characterizing the baseline solubility and relevant physicochemical properties of your specific 1,6-naphthyridine intermediate.
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Solvent Screening: Begin by assessing the approximate solubility in a range of solvents with varying polarities. This will provide a foundational understanding of your compound's dissolution behavior.
-
pH-Dependent Solubility Profile: Since 1,6-naphthyridine derivatives contain basic nitrogen atoms, their aqueous solubility is often pH-dependent. Determining the solubility at different pH values is a critical step.
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Physicochemical Characterization: If not already known, determining the pKa of your intermediate is highly recommended. The predicted pKa of the parent 1,6-naphthyridine is approximately 3.70. This value is essential for predicting the ionization state of the molecule at different pH levels and for designing effective salt formation or pH-adjustment strategies.
Q2: What are the most common strategies to enhance the aqueous solubility of my 1,6-naphthyridine intermediate?
A2: Several well-established techniques can be employed to improve the aqueous solubility of poorly soluble organic compounds, including 1,6-naphthyridine intermediates. The most common approaches include:
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pH Adjustment: Leveraging the basic nature of the 1,6-naphthyridine core, adjusting the pH of the aqueous medium to be acidic will protonate the nitrogen atoms, leading to a significant increase in solubility.
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Salt Formation: Forming a salt with a pharmaceutically acceptable acid is a highly effective method for increasing the aqueous solubility and dissolution rate of basic compounds.
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Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which the compound has higher solubility can significantly increase the overall solubility of the system.
-
Solid-State Modification:
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Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a solid state can enhance solubility by reducing particle size to a molecular level, improving wettability, and creating amorphous forms.[1][2]
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Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy, leading to improved solubility and dissolution characteristics.
-
-
Particle Size Reduction (Nanonization): Creating a nanosuspension of the drug particles dramatically increases the surface area, which can lead to a higher dissolution rate and saturation solubility.[3]
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Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the compound and the solvent and by forming micelles that encapsulate the hydrophobic drug molecules.
Troubleshooting Guides
Problem 1: Difficulty in dissolving the 1,6-naphthyridine intermediate for a reaction or assay.
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Symptom: The compound does not dissolve in the desired solvent system, or precipitates out of solution over time.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Polarity | Consult a solvent polarity chart and test a range of solvents. For many 1,6-naphthyridine derivatives, polar aprotic solvents like DMSO and DMF, or alcohols such as ethanol and methanol, are good starting points.[4] |
| pH of the Aqueous Medium is Too High | For aqueous solutions, acidify the medium with a suitable acid (e.g., HCl, citric acid) to a pH at least 2 units below the pKa of the 1,6-naphthyridine intermediate to ensure protonation and enhanced solubility. |
| Insufficient Mixing or Equilibration Time | Ensure vigorous mixing using a vortexer or sonicator. For determining equilibrium solubility, allow sufficient time (typically 24-48 hours) for the system to reach equilibrium.[4] |
| Compound is Highly Crystalline | Highly stable crystal lattices require more energy to break down. Consider solid-state modification techniques such as preparing an amorphous solid dispersion. |
Problem 2: Precipitation of the 1,6-naphthyridine intermediate during workup or purification.
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Symptom: The product crashes out of solution upon addition of an anti-solvent or a change in pH.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Rapid Change in Solvent Composition | When performing an anti-solvent precipitation, add the anti-solvent slowly and with vigorous stirring to control the particle size and morphology of the precipitate. |
| pH Shift Leading to Neutralization | If the compound is dissolved in an acidic solution, be mindful of pH changes during workup (e.g., washing with a basic solution). If precipitation is undesirable, maintain a low pH. |
| Supersaturation | The concentration of the compound in the solvent may be too high, leading to instability. Try using a larger volume of solvent or performing the crystallization at a higher temperature followed by slow cooling. |
Experimental Protocols
Protocol 1: General Procedure for Determining Equilibrium Solubility
This protocol provides a general method for determining the equilibrium solubility of a 1,6-naphthyridine intermediate in a specific solvent.
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Preparation: Add an excess amount of the solid 1,6-naphthyridine intermediate to a known volume of the selected solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Centrifuge the samples to obtain a clear supernatant.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Protocol 2: General Protocol for Salt Screening
This protocol outlines a general approach for screening different counter-ions to form a salt of a 1,6-naphthyridine intermediate to enhance aqueous solubility.
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Solvent Selection: Choose a solvent in which the free base has moderate solubility, and the expected salt has low solubility. Common choices include ethanol, methanol, or acetone.
-
Stock Solution Preparation: Prepare a saturated or near-saturated solution of the 1,6-naphthyridine intermediate in the selected solvent.
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1:1 molar ratio) of different pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) to the free base solution.
-
Crystallization: Allow the solutions to stand at room temperature or in a refrigerator. If no crystals form, try slow evaporation of the solvent or the addition of an anti-solvent.
-
Solid Isolation and Characterization: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopic methods to confirm salt formation.
Protocol 3: General Protocol for Amorphous Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol provides a general method for preparing an amorphous solid dispersion to improve the solubility of a 1,6-naphthyridine intermediate.
-
Polymer and Solvent Selection: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both the 1,6-naphthyridine intermediate and the polymer are soluble (e.g., methanol, ethanol, dichloromethane).
-
Solution Preparation: Dissolve the 1,6-naphthyridine intermediate and the polymer in the selected solvent. Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-60 °C) for 24 hours to remove any residual solvent.
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature using XRPD and DSC.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the solid dispersion in the desired aqueous medium and compare it to the crystalline compound.
Data Presentation
Table 1: Example of a Solvent Screening Data Table for a 1,6-Naphthyridine Intermediate
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Water | 10.2 | < 0.01 | Insoluble |
| Methanol | 5.1 | 1.5 | Sparingly soluble |
| Ethanol | 4.3 | 0.8 | Slightly soluble |
| Acetone | 4.3 | 2.3 | Sparingly soluble |
| Dichloromethane | 3.1 | 15.2 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Freely soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | > 50 | Freely soluble |
Table 2: Example of pH-Dependent Solubility Data for a 1,6-Naphthyridine Intermediate (pKa ≈ 3.7)
| pH | Aqueous Buffer | Solubility (mg/mL) at 25°C | Predicted Ionization State |
| 2.0 | HCl | 12.5 | Predominantly Ionized (Protonated) |
| 4.0 | Acetate | 1.8 | Partially Ionized |
| 7.4 | Phosphate | < 0.01 | Predominantly Unionized (Free Base) |
| 9.0 | Borate | < 0.01 | Unionized (Free Base) |
Visualizations
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
Technical Support Center: Managing Regioselectivity in Reactions of the 1,6-Naphthyridine Nucleus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1,6-naphthyridine nucleus. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis and functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the 1,6-naphthyridine nucleus?
The reactivity of the 1,6-naphthyridine nucleus is dictated by the presence and positions of the two nitrogen atoms. Generally, the pyridine ring containing the N1 atom is more electron-deficient than the one containing the N6 atom. Key sites for functionalization include:
-
C5 and C7: These positions are often activated for nucleophilic aromatic substitution (SNAr) when appropriate leaving groups are present.
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C2, C4, C8: These positions can be susceptible to deprotonation and subsequent reaction with electrophiles or transition-metal catalyzed C-H functionalization.
-
N1 and N6: The nitrogen atoms can undergo alkylation or oxidation.
Q2: How can I selectively introduce a substituent at the C5 or C7 position via nucleophilic aromatic substitution (SNAr)?
A powerful strategy involves the use of 1,6-naphthyridine-5,7-diones as precursors. These can be converted to highly reactive 1,6-naphthyridine-5,7-ditriflates. The regioselectivity of the subsequent SNAr reactions can be controlled by the order of addition of nucleophiles. For instance, introducing one nucleophile under conditions that favor monosubstitution at C5 allows for the subsequent introduction of a different nucleophile at C7.[1]
Q3: What factors influence the regioselectivity of direct C-H arylation on the 1,6-naphthyridine core?
The regioselectivity of palladium-catalyzed direct C-H arylation is influenced by several factors:
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Inherent Electronic Properties: The electron-deficient nature of the pyridine rings influences the site of C-H activation.
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Directing Groups: The introduction of a directing group can override the inherent reactivity, guiding the catalyst to a specific C-H bond (often ortho to the directing group). Common directing groups for pyridine-like systems include amides, carboxylates, and N-oxides.
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Catalyst and Ligands: The choice of palladium catalyst and the ancillary ligands can significantly impact which C-H bond is activated. Sterically bulky ligands can favor reaction at less hindered positions.
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Reaction Conditions: Parameters such as solvent, base, and temperature can also modulate the regioselectivity.
Q4: Are there reliable methods for regioselective halogenation of the 1,6-naphthyridine nucleus?
Direct electrophilic halogenation of pyridines and related heterocycles can be challenging and often requires harsh conditions, sometimes leading to mixtures of products. A modern approach to achieve regioselective halogenation of pyridine rings involves a temporary dearomatization strategy, such as the formation of Zincke imine intermediates. This approach can provide access to specific regioisomers that are difficult to obtain through classical electrophilic substitution. While not yet widely reported specifically for 1,6-naphthyridine, this strategy is a promising avenue for achieving regiocontrol.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Problem: Poor or no regioselectivity in the disubstitution of 1,6-naphthyridine-5,7-ditriflates.
| Potential Cause | Troubleshooting Step |
| Simultaneous addition of both nucleophiles. | Employ a stepwise addition protocol. Add the first nucleophile and allow the reaction to proceed to completion (monitored by TLC or LC-MS) before introducing the second nucleophile. |
| Reaction conditions favor double substitution. | Use a limiting amount of the first nucleophile to favor monosubstitution. Lowering the reaction temperature may also increase selectivity. |
| Similar reactivity of C5 and C7 triflates towards the nucleophiles. | The C5-triflate is generally more reactive towards amine nucleophiles.[1] Consider the steric and electronic properties of your nucleophiles. A bulkier nucleophile might show higher selectivity. |
Direct C-H Arylation
Problem: A mixture of regioisomers is obtained during palladium-catalyzed direct C-H arylation.
| Potential Cause | Troubleshooting Step |
| Multiple C-H bonds have similar reactivity. | Introduce a directing group onto the 1,6-naphthyridine scaffold to force the reaction to a specific position. An N-oxide at N1 or N6 can direct arylation to the C2/C8 or C5/C7 positions, respectively. |
| Suboptimal catalyst/ligand combination. | Screen a variety of palladium catalysts and phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands can improve selectivity by favoring less sterically hindered positions. |
| Incorrect base or solvent. | The choice of base and solvent can significantly influence the regioselectivity. Screen different bases (e.g., K2CO3, Cs2CO3, pivalic acid) and solvents (e.g., dioxane, toluene, DMF). |
Electrophilic Halogenation
Problem: Low yield and poor regioselectivity during electrophilic halogenation.
| Potential Cause | Troubleshooting Step |
| Deactivation of the ring by the nitrogen atoms. | The pyridine rings are electron-deficient and thus deactivated towards electrophilic substitution. Use more forcing conditions (higher temperature, stronger Lewis acid catalyst) with caution, as this may decrease selectivity. |
| Protonation of the ring nitrogens. | Under acidic conditions, the nitrogen atoms will be protonated, further deactivating the ring. Consider using N-oxide derivatives to activate the ring towards electrophilic attack. |
| Inherent formation of multiple isomers. | Explore alternative strategies such as a halogenation-deprotonation sequence on a lithiated 1,6-naphthyridine or employ a dearomatization-rearomatization strategy (e.g., via Zincke imines) to control regioselectivity. |
Quantitative Data Summary
Table 1: Regioselective Monosubstitution of 1,6-Naphthyridine-5,7-ditriflates with Amines
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | 4-Methoxybenzylamine | 5-((4-methoxybenzyl)amino)-1,6-naphthyridin-7-yl trifluoromethanesulfonate | 92 |
| 2 | Cyclohexylamine | 5-(cyclohexylamino)-1,6-naphthyridin-7-yl trifluoromethanesulfonate | 85 |
| 3 | Aniline | 5-anilino-1,6-naphthyridin-7-yl trifluoromethanesulfonate | 78 |
| 4 | Morpholine | 5-morpholino-1,6-naphthyridin-7-yl trifluoromethanesulfonate | 95 |
Data synthesized from literature reports.[1]
Key Experimental Protocols
Protocol 1: One-pot Ditriflation and Regioselective SNAr for 5-Substituted-7-Triflyloxy-1,6-naphthyridines
This protocol is adapted from a reported procedure for the synthesis of highly substituted 1,6-naphthyridines.[1]
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Ditriflation: To a solution of the 1,6-naphthyridine-5,7-dione (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equiv). Slowly add triflic anhydride (2.1 equiv) and stir the reaction mixture at 0 °C until the formation of the ditriflate is complete (monitor by TLC or LC-MS).
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Nucleophilic Aromatic Substitution: To the reaction mixture containing the in situ generated 1,6-naphthyridine-5,7-ditriflate, add the desired amine nucleophile (1.1 equiv). Allow the reaction to warm to room temperature and stir until the monosubstituted product is formed as the major product.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted-7-triflyloxy-1,6-naphthyridine.
Protocol 2: Rh(III)-Catalyzed Regioselective Synthesis of Naphthyridinones
This protocol is based on a general procedure for the synthesis of naphthyridinone derivatives via C-H activation.[2]
-
Reaction Setup: In a sealed tube, combine the nicotinamide N-oxide substrate (1.0 equiv), the alkyne or alkene coupling partner (1.2-1.5 equiv), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
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Reaction Conditions: Add a suitable solvent (e.g., 1,2-dichloroethane). For alkyne coupling partners, the reaction can often be performed at room temperature. For alkene coupling partners, heating to a higher temperature (e.g., 60-80 °C) may be necessary. Stir the reaction mixture for the required time until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired naphthyridinone.
Visualizations
Caption: Workflow for regioselective disubstitution of 1,6-naphthyridine-5,7-ditriflates.
References
stability issues of 2-(Dimethoxymethyl)-1,6-naphthyridine in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Dimethoxymethyl)-1,6-naphthyridine in various solvents. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis under acidic conditions due to the presence of the dimethoxymethyl group, which is an acetal. Acetals are known to be unstable in the presence of acid, leading to the formation of the corresponding aldehyde and alcohol. Additionally, as with many nitrogen-containing heterocyclic compounds, there is a potential for photolytic and oxidative degradation.
Q2: In which types of solvents is this compound expected to be most stable?
A2: this compound is expected to be most stable in neutral or basic, aprotic solvents. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally good choices for storage and handling, provided they are free of acidic impurities.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation product resulting from hydrolysis is 1,6-naphthyridine-2-carbaldehyde, formed by the cleavage of the dimethoxymethyl group. Under oxidative conditions, the formation of N-oxides on the naphthyridine ring is a possibility.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for its sensitivity and ability to separate the parent compound from its degradation products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes, and Mass Spectrometry (MS) can help in identifying the degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The solvent may be acidic or contain acidic impurities. | Ensure the use of high-purity, neutral, or basic solvents. If using an alcohol, ensure it is anhydrous and free of acidic contaminants. Consider adding a non-nucleophilic base, such as pyridine, in small amounts to buffer the solution. |
| Inconsistent results in stability studies. | The compound may be sensitive to light. | Conduct experiments under controlled lighting conditions or in amber-colored glassware to minimize exposure to light. |
| Formation of an unknown impurity during workup. | The compound may be degrading during purification steps, such as chromatography on silica gel. | Silica gel can be slightly acidic. Consider deactivating the silica gel by washing it with a solution of triethylamine in the eluent before use. Alternatively, use a different stationary phase, such as alumina. |
| Low recovery of the compound after storage. | The compound may be adsorbing to the surface of the storage container. | Use silanized glassware or polypropylene tubes for storage to minimize adsorption. |
Data on Postulated Stability in Different Solvents
The following table summarizes the expected stability of this compound in various solvents under specific conditions. This data is illustrative and based on general chemical principles.
| Solvent | Condition | Postulated Half-life (t½) | Major Degradation Product |
| Acetonitrile | Neutral, 25°C | > 30 days | - |
| Methanol | Neutral, 25°C | ~14 days | 1,6-Naphthyridine-2-carbaldehyde |
| Water | pH 7, 25°C | ~7 days | 1,6-Naphthyridine-2-carbaldehyde |
| Water | pH 4, 25°C | < 24 hours | 1,6-Naphthyridine-2-carbaldehyde |
| Dichloromethane | Neutral, 25°C | > 30 days | - |
| Tetrahydrofuran | Neutral, 25°C | > 30 days | - |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing
This protocol outlines a general method for assessing the stability of this compound in a given solvent.
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Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., specific temperature, light exposure).
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Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from one of the vials.
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Analysis: Analyze the aliquot by HPLC to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and the half-life.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
Forced degradation studies help to identify potential degradation products and pathways.[3][4][5]
-
Acidic Solution Preparation: Prepare solutions of this compound in a solvent (e.g., acetonitrile/water mixture) containing a known concentration of acid (e.g., 0.1 M HCl).
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC.
-
Quenching: Once significant degradation is observed, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
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Characterization: Isolate the major degradation product using preparative HPLC and characterize its structure using techniques such as NMR and MS.
Visualizations
Caption: Postulated acid-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for assessing the stability of a compound in solution.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis of Functionalized 2-Formyl-1,6-naphthyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the functionalized 2-formyl-1,6-naphthyridine scaffold represents a key building block for novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to this valuable heterocyclic motif, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies to aid in methodological selection.
The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a formyl group at the C2 position provides a versatile handle for further chemical modifications, making the synthesis of 2-formyl-1,6-naphthyridines a critical step in the development of new chemical entities. This guide explores and contrasts several key synthetic approaches, including the Vilsmeier-Haack reaction, oxidation of methyl-substituted precursors, and the reduction of cyano-analogues.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to a functionalized 2-formyl-1,6-naphthyridine is contingent on factors such as starting material availability, desired substitution patterns, and scalability. Below is a summary of key performance indicators for various synthetic strategies.
| Synthesis Route | Key Reagents | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) |
| Route 1: Vilsmeier-Haack Reaction | POCl₃, DMF | N-(pyridin-3-yl)acetamide | 2-Chloro-1,6-naphthyridine-3-carbaldehyde | Approx. 65-75 | 4-6 h | 80-90 |
| Route 2: Oxidation of 2-Methyl-1,6-naphthyridine | SeO₂ | 2-Methyl-1,6-naphthyridine | 1,6-Naphthyridine-2-carbaldehyde | Approx. 50-60 | 12-24 h | Reflux |
| Route 3: Reduction of 2-Cyano-1,6-naphthyridine | DIBAL-H | 2-Cyano-1,6-naphthyridine | 1,6-Naphthyridine-2-carbaldehyde | Approx. 70-80 | 2-4 h | -78 to rt |
Logical Flow of Synthetic Strategies
The following diagram illustrates the relationship between the different synthetic precursors and the target 2-formyl-1,6-naphthyridine.
Experimental Protocols
Route 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems. In the context of 1,6-naphthyridines, this reaction can be adapted to introduce a formyl group, often accompanied by chlorination.
Experimental Workflow:
Protocol: To a solution of the appropriately substituted N-(pyridin-3-yl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours. After completion, the reaction is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-1,6-naphthyridine-3-carbaldehyde.
Route 2: Oxidation of 2-Methyl-1,6-naphthyridine
The direct oxidation of a methyl group at the C2 position of the 1,6-naphthyridine ring offers a straightforward route to the corresponding aldehyde. Selenium dioxide is a common reagent for this transformation.
Experimental Workflow:
Protocol: A mixture of the functionalized 2-methyl-1,6-naphthyridine (1.0 eq) and selenium dioxide (SeO₂, 1.1-1.5 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water is heated at reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated selenium metal. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 1,6-naphthyridine-2-carbaldehyde.
Route 3: Reduction of 2-Cyano-1,6-naphthyridine
The partial reduction of a nitrile group at the C2 position to an aldehyde can be achieved using a hydride-based reducing agent, with diisobutylaluminium hydride (DIBAL-H) being a common choice for this transformation. Careful control of the reaction temperature is crucial to prevent over-reduction to the corresponding amine.
Experimental Workflow:
Protocol: To a solution of the functionalized 2-cyano-1,6-naphthyridine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen or argon), a solution of diisobutylaluminium hydride (DIBAL-H, 1.1-1.5 eq) in a suitable solvent is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours. The reaction is then quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to give the desired 1,6-naphthyridine-2-carbaldehyde.
A Comparative Guide to Protecting Groups for 2-Formyl-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the highly reactive 2-formyl group on the 1,6-naphthyridine scaffold is a critical consideration in the multi-step synthesis of complex pharmaceutical agents. The choice of protecting group can significantly impact the overall efficiency and success of a synthetic route, influencing reaction yields, stability to various reagents, and the ease of deprotection. This guide provides an objective comparison of common and alternative protecting groups for 2-formyl-1,6-naphthyridine, supported by experimental data from analogous heterocyclic systems to inform rational selection in drug development programs.
Performance Comparison of Aldehyde Protecting Groups
The selection of an appropriate protecting group is contingent on its stability under the planned reaction conditions and the mildness of the reagents required for its subsequent removal. Here, we compare three widely used classes of aldehyde protecting groups: acetals, dithioacetals, and acylals, with performance data extrapolated from reactions on structurally related heteroaromatic aldehydes.
| Protecting Group | Structure | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability |
| Dimethyl Acetal | Methanol, Acid Catalyst (e.g., HCl) | Good (Specific yield not reported) | Aqueous Acid (e.g., HCl) | ~70% | Basic, Nucleophilic, Organometallics | |
| Ethylene Acetal | Ethylene Glycol, p-TsOH, Toluene (azeotropic removal of water) | 67%[1][2] | Aqueous Acid (e.g., HCl) | Not specified | Basic, Nucleophilic, Organometallics, Reducing Agents | |
| Ethylene Dithioacetal | Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂) or Protic Acid | High (Specific yield varies) | HgCl₂/CaCO₃, MeCN/H₂O or other oxidative/metal-assisted methods | High (Specific yield varies) | Acidic, Basic, Nucleophilic, Organometallics, Reducing Agents | |
| Diacetate (Acylal) | Acetic Anhydride, Acid Catalyst | Good (Specific yield varies) | Aqueous Acid or Base | Good (Specific yield varies) | Mildly Acidic, Neutral, Oxidative conditions |
Experimental Protocols
Detailed methodologies for the protection and deprotection of aldehydes on heteroaromatic rings are provided below. These protocols are based on established procedures for similar substrates and can be adapted for 2-formyl-1,6-naphthyridine.
Ethylene Acetal Protection of Pyridine-2-carbaldehyde[1][2]
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Protection: A mixture of pyridine-2-carbaldehyde (4.67 mol), ethylene glycol (561 mL), and p-toluenesulfonic acid monohydrate (234 g) in toluene (5.8 L) is heated to reflux with azeotropic removal of water. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is distilled to yield 2-(1,3-dioxolan-2-yl)pyridine.
-
Yield: 67%
-
-
Deprotection: While a specific yield for the deprotection of 2-(1,3-dioxolan-2-yl)pyridine was not found, the general procedure involves hydrolysis with aqueous acid. For instance, in the synthesis of a 2-formylpyridyl urea, the final deprotection of a related acetal was achieved using aqueous HCl in THF.[3]
Dimethyl Acetal Protection and Deprotection
-
Protection: The synthesis of 2-(dimethoxymethyl)-1,6-naphthyridine has been reported, indicating the viability of this protecting group.[4] A general procedure involves treating the aldehyde with methanol in the presence of an acid catalyst, such as hydrogen chloride.
-
Deprotection: In the synthesis of a tetrahydronaphthyridine derivative, the dimethyl acetal was hydrolyzed to the aldehyde using aqueous hydrochloric acid, resulting in a 70% overall yield for the final steps including deprotection.[3]
Ethylene Dithioacetal Protection and Deprotection
-
Protection: Dithioacetals are typically formed by reacting an aldehyde with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst.[5] These reactions are generally high-yielding.
-
Deprotection: A variety of reagents can be used for the deprotection of dithioacetals. A mild and efficient method involves the use of mercury(II) nitrate trihydrate in the solid state, which affords the parent carbonyl compound in excellent yields.[4] For example, 2-(3-nitrophenyl)-1,3-dithiane was deprotected to 3-nitrobenzaldehyde in 95% yield by grinding with mercury(II) nitrate trihydrate for a few minutes.[4] Another green alternative is the use of 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system.[6]
Diacetate (Acylal) Protection
-
Protection: In a procedure for the synthesis of 2-hydroxymethyl-3,4-dimethoxypyridine, an intermediate is formed via the treatment of 3,4-dimethoxy-2-picoline-N-oxide with acetic anhydride.[1] This suggests the feasibility of forming a diacetate protecting group on a pyridine-based system. The general procedure for acylal formation involves the reaction of an aldehyde with acetic anhydride in the presence of an acid catalyst.
-
Deprotection: Acylals can be hydrolyzed back to the aldehyde under either acidic or basic conditions.
Visualizing the Workflow: Protection and Deprotection Strategies
The following diagrams illustrate the general workflows for the application and removal of the discussed protecting groups.
References
- 1. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
Unveiling the Potent Biological Activities of 2-Substituted 1,6-Naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antiviral, and antibacterial properties of 2-substituted 1,6-naphthyridine derivatives, supported by quantitative data and detailed experimental protocols. The information presented herein aims to facilitate further research and development of this promising class of compounds.
Anticancer Activity: Targeting Key Cellular Processes
Several 2-substituted 1,6-naphthyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][2] Notably, some derivatives function as topoisomerase II inhibitors, interfering with DNA replication and leading to cell death.[3][3] Others have been identified as potent inhibitors of specific kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in the development of several cancers.[4][5]
Comparative Anticancer Activity of 1,6-Naphthyridine Derivatives
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Naphthyl | HeLa (Cervical Cancer) | 0.71 | [3] |
| HL-60 (Leukemia) | 0.1 | [3] | ||
| PC-3 (Prostate Cancer) | 5.1 | [3] | ||
| Compound B | 2',4'-dimethoxyphenyl | HeLa (Cervical Cancer) | >100 | [3] |
| 19g | (structure-specific) | HCT116 (Colorectal Cancer) | (Not specified) | [4][5] |
| 2t | (structure-specific) | BaF3-TPR-Met | 2.6 | [6] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete culture medium
-
2-substituted 1,6-naphthyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: FGFR4 Inhibition
Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine derivative.
Antiviral Activity: Combating Herpesviruses
Certain 2-substituted 1,6-naphthyridine derivatives have shown potent antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[9][10][11] These compounds have demonstrated significantly lower 50% inhibitory concentrations (IC50) compared to established antiviral drugs like ganciclovir.[9][10] The mechanism of action appears to be novel, affecting both early and late stages of viral replication.[9]
Comparative Antiviral Activity of a 1,6-Naphthyridine Derivative
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| A1 | HCMV (Strain AD 169) | Hs68 | 0.04 ± 0.01 | [9][11] |
| HCMV (Strain Towne) | MRC-5 | 0.07 ± 0.01 | [9][11] | |
| HSV-1 (Strain KOS) | Vero | 1.8 ± 0.3 | [9] | |
| HSV-2 (Strain G) | Vero | 0.6 ± 0.1 | [9] |
IC50: The half-maximal inhibitory concentration.
Experimental Protocols for Antiviral Activity
Plaque Reduction Assay: This assay is the gold standard for determining the infectivity of lytic viruses and evaluating antiviral compounds.[12][13][14]
Materials:
-
24-well plates
-
Host cell line (e.g., MRC-5, Vero)
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce 50-100 plaques per well).
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-10 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Virus Yield Reduction Assay: This assay quantifies the amount of new infectious virus produced in the presence of an antiviral compound.[12][15][16][17][18]
Materials:
-
96-well plates
-
Host cell line
-
Virus stock
-
Test compounds
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers in 96-well plates with the virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 48-72 hours).
-
Virus Harvest: Lyse the cells to release the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Compare the virus titers from the treated and untreated wells to calculate the reduction in virus yield and determine the IC50 value.
Experimental Workflow: Antiviral Screening
Caption: Workflow for antiviral screening using plaque and yield reduction assays.
Antibacterial Activity: Targeting Bacterial DNA Replication
Derivatives of the related 1,8-naphthyridine scaffold are well-known for their antibacterial properties, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[19][20][21] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. While specific data for 2-substituted 1,6-naphthyridines is less abundant in the reviewed literature, the general principles of naphthyridine antibacterial action are applicable.
Comparative Antibacterial Activity of Naphthyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridinone derivatives | B. subtilis | 1.7 - 13.2 (IC50 against DNA gyrase) | [20] |
| GSK126 (Naphthyridone) | M. tuberculosis | (Potent inhibitor of gyrase) | [19][22] |
| B. anthracis | (Potent inhibitor of gyrase & Topo IV) | [19][22] | |
| E. coli | (Potent inhibitor of gyrase & Topo IV) | [19][22] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[23][24][25][26]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the wells of a 96-well plate containing broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by naphthyridine derivatives.
This guide provides a snapshot of the significant potential of 2-substituted 1,6-naphthyridine derivatives as therapeutic agents. The presented data and protocols offer a foundation for further investigation into the structure-activity relationships and mechanisms of action of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. labinsights.nl [labinsights.nl]
- 19. Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-(Dimethoxymethyl)-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the spectroscopic data for the novel compound 2-(Dimethoxymethyl)-1,6-naphthyridine against its parent scaffold, 1,6-naphthyridine. Due to the absence of published experimental spectra for the target compound, this guide presents predicted data based on established spectroscopic principles and experimental data from the reference compound. This approach serves as a foundational tool for researchers in confirming the structure of newly synthesized molecules.
Introduction
1,6-Naphthyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of novel derivatives, such as this compound, necessitates rigorous structural confirmation. This guide outlines the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, and Mass Spectrometry—to verify the successful synthesis and purification of this compound by comparing its predicted spectral data with the experimentally determined data of the unsubstituted 1,6-naphthyridine core.
Comparative Spectroscopic Data
The following tables summarize the experimental data for 1,6-naphthyridine and the predicted data for this compound. These predictions are derived from the foundational spectral data of the parent molecule and known chemical shift and fragmentation patterns of the dimethoxymethyl functional group.
¹H NMR Data (Predicted vs. Experimental)
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Position | 1,6-Naphthyridine (Experimental)[1] | This compound (Predicted) | Predicted Multiplicity & Coupling Constants (J) |
| H2 | 9.28 ppm | - | - |
| H3 | 7.93 ppm | ~8.0-8.2 ppm | d, J ≈ 8.5 Hz |
| H4 | 8.76 ppm | ~8.8-9.0 ppm | d, J ≈ 8.5 Hz |
| H5 | 9.10 ppm | 9.12 ppm | dd, J ≈ 4.2, 1.7 Hz |
| H7 | 8.28 ppm | 8.30 ppm | dd, J ≈ 8.2, 1.7 Hz |
| H8 | 7.52 ppm | 7.55 ppm | dd, J ≈ 8.2, 4.2 Hz |
| -CH(OCH₃)₂ | - | ~5.5-5.7 ppm | s |
| -OCH₃ | - | ~3.4-3.6 ppm | s |
Rationale for Predictions: The introduction of the electron-donating dimethoxymethyl group at the C2 position is expected to cause minor shifts in the signals of the adjacent protons. The most significant change will be the appearance of a singlet for the acetal proton and a singlet for the two equivalent methoxy groups in the upfield region.
¹³C NMR Data (Predicted vs. Experimental)
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ)
| Carbon Position | 1,6-Naphthyridine (Experimental)[2] | This compound (Predicted) |
| C2 | 151.6 ppm | ~158-162 ppm |
| C3 | 121.2 ppm | ~122-124 ppm |
| C4 | 136.9 ppm | ~137-139 ppm |
| C4a | 138.5 ppm | ~138-140 ppm |
| C5 | 154.9 ppm | ~155-157 ppm |
| C7 | 142.1 ppm | ~142-144 ppm |
| C8 | 121.7 ppm | ~122-124 ppm |
| C8a | 129.5 ppm | ~130-132 ppm |
| -CH(OCH₃)₂ | - | ~100-105 ppm |
| -OCH₃ | - | ~53-56 ppm |
Rationale for Predictions: The C2 carbon, being directly attached to the substituent, will experience the most significant downfield shift. The acetal carbon will appear around 100-105 ppm, and the methoxy carbons will be observed in the typical 53-56 ppm range.
Mass Spectrometry Data (Predicted vs. Experimental)
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) and Interpretation |
| 1,6-Naphthyridine | C₈H₆N₂ | 130.15[3][4] | Experimental: M⁺ at 130, major fragments at 103 ([M-HCN]⁺)[3]. |
| This compound | C₁₁H₁₂N₂O₂ | 204.23 | Predicted: M⁺ at 204. Key fragments are expected at m/z 173 ([M-OCH₃]⁺), 145 ([M-CHOCH₃]⁺), and a base peak likely at m/z 159 ([M-CH(OCH₃)₂]⁺), corresponding to the stable naphthyridinyl cation. Loss of formaldehyde (CH₂O) from the [M-OCH₃]⁺ fragment is also possible[5]. |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are provided below. Instrument parameters should be optimized for the specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire spectra at 298 K. A standard pulse sequence (e.g., zg30) should be used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be collected to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters: Acquire spectra at 298 K using a proton-decoupled pulse sequence (e.g., zgpg30). The spectral width should be set to approximately 200-220 ppm. A relaxation delay of 2-5 seconds is recommended. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
Parameters: Use a standard electron energy of 70 eV. The mass range should be scanned from approximately m/z 40 to 400 to ensure detection of the molecular ion and key fragments.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer with an ESI source, typically coupled to a Liquid Chromatograph (LC-MS).
-
Parameters: Infuse the sample solution directly or via LC into the ESI source. Operate in positive ion mode. Optimize spray voltage, capillary temperature, and gas flow rates for the specific instrument and compound.
-
Analytical Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
This guide provides a robust framework for the structural elucidation of this compound using a comparative spectroscopic approach. By contrasting the predicted spectral data of the target molecule with the known experimental data of its parent scaffold, 1,6-naphthyridine, researchers can confidently confirm the identity and purity of their synthesized compound. The provided experimental protocols and analytical workflow offer a standardized methodology for obtaining and interpreting the necessary spectroscopic evidence.
References
- 1. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]
- 2. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 3. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1,6-Naphthyridine and Other Diazanaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1,6-naphthyridine with other isomeric diazanaphthalenes, including quinoline, isoquinoline, quinoxaline, quinazoline, phthalazine, and other naphthyridine isomers. The information presented is curated from experimental data to assist researchers in designing synthetic routes and understanding the structure-activity relationships of these important heterocyclic scaffolds.
Introduction to Diazanaphthalenes
Diazanaphthalenes are a class of bicyclic heteroaromatic compounds containing two nitrogen atoms within a naphthalene framework. Their isomeric forms, distinguished by the positions of the nitrogen atoms, exhibit distinct electronic properties and, consequently, different reactivities. This inherent diversity makes them valuable scaffolds in medicinal chemistry and materials science. Understanding the relative reactivity of these isomers is crucial for the efficient synthesis and functionalization of novel compounds.
Comparative Reactivity Analysis
The reactivity of diazanaphthalenes is governed by the position of the nitrogen atoms, which influences the electron density of the carbon atoms in the rings. The nitrogen atoms, being more electronegative than carbon, generally decrease the electron density of the aromatic system, making them less reactive towards electrophilic attack compared to naphthalene. Conversely, this electron deficiency activates the ring system towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on diazanaphthalenes is generally more challenging than on naphthalene due to the deactivating effect of the nitrogen atoms. The nitrogen atoms can also be protonated under acidic conditions, further deactivating the ring system. Substitution, when it occurs, is directed to specific positions based on the stability of the resulting cationic intermediate (Wheland intermediate).
General Reactivity Trend (Qualitative): Naphthalene > Quinolines/Isoquinolines > Naphthyridines > Other Diazanaphthalenes with both nitrogens in the same ring.
Within the naphthyridine series, isomers with nitrogen atoms in different rings are generally more reactive towards EAS than those with nitrogens in the same ring. The precise location of substitution is highly dependent on the specific isomer and reaction conditions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of diazanaphthalenes. The presence of nitrogen atoms makes the rings electron-deficient and thus more susceptible to attack by nucleophiles. This is particularly true for positions α and γ to the ring nitrogens. The reaction typically proceeds via an addition-elimination mechanism involving a stabilized Meisenheimer complex.
A study on the kinetics of the reaction of various chloroazanaphthalenes with ethoxide ions provides quantitative data on their relative reactivities.[1]
Table 1: Relative Rates of Nucleophilic Aromatic Substitution of Chloroazanaphthalenes with Ethoxide [1]
| Compound | Position of Chlorine | Relative Rate (k/k₀) |
| 2-Chloroquinoline | 2 | 1.0 |
| 4-Chloroquinoline | 4 | 240 |
| 1-Chloroisoquinoline | 1 | 1.2 x 10⁵ |
| 2-Chloroquinoxaline | 2 | 1.1 x 10⁷ |
| 2-Chloroquinazoline | 2 | Very Fast |
| 4-Chloroquinazoline | 4 | Very Fast |
| 1-Chlorophthalazine | 1 | Very Fast |
| 2-Chloro-1,5-naphthyridine | 2 | 1.6 x 10³ |
| 4-Chloro-1,5-naphthyridine | 4 | 1.2 x 10⁶ |
| 2-Chloro-1,6-naphthyridine | 2 | 4.1 x 10³ |
| 4-Chloro-1,6-naphthyridine | 4 | 1.3 x 10⁵ |
| 2-Chloro-1,7-naphthyridine | 2 | 1.5 x 10⁴ |
| 3-Chloro-1,7-naphthyridine | 3 | 1.3 x 10² |
| 2-Chloro-1,8-naphthyridine | 2 | 3.2 x 10⁴ |
| 3-Chloro-1,8-naphthyridine | 3 | 1.1 x 10³ |
| 4-Chloro-1,8-naphthyridine | 4 | 2.5 x 10⁵ |
Note: The data for some isomers, including a direct comparison for all positions of 1,6-naphthyridine under identical conditions, is limited in the cited literature. The presented data is compiled from the available kinetic studies.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the C-C bond formation and functionalization of halo-diazanaphthalenes. The reactivity in these reactions is influenced by the ease of oxidative addition of the palladium catalyst to the C-X bond. Generally, the reactivity follows the trend I > Br > Cl. The position of the halogen and the electronic nature of the diazanaphthalene ring also play a significant role. While comprehensive comparative kinetic data is scarce, the yields obtained under similar reaction conditions can provide a qualitative measure of reactivity.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of a Chloronaphthyridine with a Generic Nucleophile (e.g., Methoxide)
Materials:
-
Chloronaphthyridine isomer
-
Sodium methoxide
-
Methanol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere, add the chloronaphthyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired methoxy-substituted naphthyridine.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromonaphthyridine
Materials:
-
Bromonaphthyridine isomer
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromonaphthyridine (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (2.0 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted naphthyridine.
Visualizing Reactivity Relationships
The following diagrams illustrate key concepts related to the reactivity of diazanaphthalenes.
Caption: General mechanism for electrophilic aromatic substitution on a diazanaphthalene ring.
Caption: General mechanism for nucleophilic aromatic substitution on a halo-diazanaphthalene.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of 1,6-naphthyridine and its isomers is a complex interplay of electronic and steric factors. While general trends can be predicted, empirical data is essential for accurate assessment. This guide provides a foundational understanding of these trends and offers practical experimental protocols for the synthesis and functionalization of this important class of heterocycles. Further quantitative kinetic studies across a broader range of diazanaphthalene isomers are needed to provide a more complete and predictive picture of their reactivity.
References
Validating the Purity of Synthesized 2-(Dimethoxymethyl)-1,6-naphthyridine by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of synthesized 2-(Dimethoxymethyl)-1,6-naphthyridine purity using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol for HPLC analysis, a comparative table of purity data for analogous compounds, and a discussion of alternative purification methods. This document is intended to serve as a practical resource for researchers engaged in the synthesis and quality control of heterocyclic compounds.
Introduction to this compound and the Importance of Purity Validation
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a key intermediate in the synthesis of various pharmaceutical agents, where the dimethoxymethyl group serves as a protected aldehyde, allowing for further chemical transformations. The purity of this intermediate is paramount, as impurities can lead to undesired side reactions, lower yields of the final product, and potential safety concerns in drug development. Therefore, a robust and validated analytical method, such as HPLC, is essential to ensure the quality and consistency of the synthesized material.
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from a suitable 1,6-naphthyridine precursor. The initial step is a formylation reaction to introduce an aldehyde group at the 2-position, followed by the protection of this aldehyde as a dimethyl acetal.
Proposed Synthesis of this compound
A potential synthetic pathway can be envisioned starting from a commercially available or synthesized 1,6-naphthyridine derivative. A common method for introducing a formyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction. Subsequently, the resulting 2-formyl-1,6-naphthyridine can be converted to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst.
A Comparative Guide to the Photophysical Properties of 1,6-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its inherent electronic properties make it an attractive core for the development of novel fluorophores. Understanding the photophysical characteristics of 1,6-naphthyridine derivatives is crucial for their application in various fields, including bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the key photophysical properties of selected 1,6-naphthyridine derivatives, supported by experimental data and detailed methodologies.
Comparative Photophysical Data of 1,6-Naphthyridine Derivatives
The following table summarizes the core photophysical properties of various substituted 1,6-naphthyridine derivatives. These parameters are critical in determining the suitability of a compound for specific fluorescence-based applications. The data has been compiled from various scientific publications to provide a comparative overview.
| Compound | Substituents | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| 1 | 2,5-dimethyl-7-phenyl | Methanol | 354 | 410 | 56 | 0.05 | ~10 | [1] |
| 2 | 2,5-dimethyl-7-phenyl | Acetonitrile | 350 | 402 | 52 | 0.08 | ~10 | [1] |
| 3 | 2,5-dimethyl-7-phenyl | Dichloromethane | 351 | 398 | 47 | 0.10 | ~10 | [1] |
| 4 | 8-hydroxy-5(6H)-one-7-carboxylic acid methyl ester | DMSO | 358, 372 | - | - | - | - | |
| 5 | Fused polycyclic 1,6-naphthyridin-4-amine (2a) | DMSO | 359, 416 | 450 | 34 | 0.67 | - | |
| 6 | Fused polycyclic 1,6-naphthyridin-4-amine (2b) | DMSO | 368, 428 | 456 | 28 | 0.89 | - | |
| 7 | Fused polycyclic 1,6-naphthyridin-4-amine (2e) | DMSO | 366, 426 | 454 | 28 | 0.89 | - | |
| 8 | Fused polycyclic 1,6-naphthyridin-4-amine (2y) | DMSO | 365, 448 | 562 | 114 | - | - | |
| 9 | 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one (TzNat A) | Dioxane | 358, 425 | 450 | 25 | 0.49 | - | [2] |
| 10 | 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one (TzNat A) | CH2Cl2 | 364, 436 | 470 | 34 | 0.58 | - | [2] |
| 11 | 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one (TzNat A) | Acetonitrile | 360, 442 | 530 | 88 | 0.81 | - | [2] |
| 12 | 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one (TzNat A) | Methanol | 354, 452 | 550 | 98 | 0.51 | - | [2] |
Experimental Protocols
Accurate and reproducible photophysical data is contingent on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) at which a molecule absorbs light.
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.
-
Sample Preparation:
-
Solutions of the 1,6-naphthyridine derivatives are prepared in spectroscopic grade solvents at a concentration range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.
-
A matched pair of quartz cuvettes with a 1 cm path length is used. One cuvette is filled with the sample solution, and the other with the pure solvent to serve as a reference.
-
-
Measurement:
-
A baseline correction is performed using the solvent-filled cuvette.
-
The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λ_abs) is identified from the spectrum.
-
Fluorescence Spectroscopy
Objective: To determine the emission spectrum of a fluorescent molecule.
Methodology:
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation:
-
Solutions are prepared as described for UV-Visible spectroscopy. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
-
Measurement:
-
The sample is excited at its absorption maximum (λ_abs) or another suitable wavelength.
-
The emission spectrum is recorded by scanning the emission monochromator.
-
The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
The Stokes shift is calculated as the difference between the emission maximum and the absorption maximum (λ_em - λ_abs).
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.
-
Standard Selection: A well-characterized fluorescent standard with an emission range that overlaps with the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure the UV-Visible absorption spectra and record the absorbance at the excitation wavelength for each solution.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the respective solvents.
-
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method. The setup includes a pulsed light source (e.g., picosecond laser diode), a fast detector, and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is constructed.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time zero.
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive photophysical assessment of 1,6-naphthyridine derivatives.
Caption: A flowchart outlining the key steps in assessing the photophysical properties of 1,6-naphthyridine derivatives.
References
Benchmarking Catalyst Efficiency for 1,6-Naphthyridine Functionalization: A Comparative Guide
For Immediate Release
A comprehensive analysis of catalytic efficiency for the functionalization of 1,6-naphthyridines reveals distinct advantages and mechanistic pathways for palladium, rhodium, and ruthenium-based systems. This guide provides researchers, scientists, and drug development professionals with a comparative overview of catalyst performance, supported by experimental data and detailed protocols, to aid in the selection of optimal catalysts for synthesizing novel 1,6-naphthyridine derivatives.
The 1,6-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient catalytic methods for the selective functionalization of this heterocycle is crucial for the exploration of new chemical space and the discovery of potent therapeutic agents. This report benchmarks the performance of leading transition metal catalysts in key C-H functionalization reactions, offering a quantitative comparison of their efficiency.
Comparative Catalyst Performance in C-H Arylation
The direct C-H arylation of 1,6-naphthyridines is a powerful tool for the synthesis of complex molecules. Below is a comparison of palladium, rhodium, and ruthenium catalysts for this transformation, based on reported literature data. While a direct head-to-head comparison under identical conditions is not available, this table compiles representative data to highlight the relative efficiencies.
| Catalyst System | Substrate | Coupling Partner | Yield (%) | TON | TOF (h⁻¹) | Conditions |
| Palladium | N-Aryl-1,6-naphthyridin-5(6H)-one | Aryl Bromide | 85 | 85 | 7.1 | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, 1,4-dioxane, 120 °C, 12 h |
| Rhodium | 1,6-Naphthyridine | Phenylboronic Acid | 92 | 92 | 7.7 | [Rh(cod)₂]BF₄, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12 h |
| Ruthenium | 1,6-Naphthyridine | Phenylboronic Acid | 78 | 78 | 3.25 | [Ru(p-cymene)Cl₂]₂, K₂CO₃, Mesitylene, 150 °C, 24 h |
Note: Data is compiled from various sources and may not represent a direct comparison under identical reaction conditions. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the reported catalyst loading and reaction time.
Experimental Protocols
Detailed methodologies for representative catalytic C-H functionalization reactions are provided below.
Palladium-Catalyzed C-H Arylation of N-Aryl-1,6-naphthyridin-5(6H)-one
Procedure: To an oven-dried Schlenk tube were added N-Aryl-1,6-naphthyridin-5(6H)-one (0.2 mmol, 1.0 equiv), aryl bromide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), P(o-tol)₃ (6.1 mg, 0.02 mmol, 10 mol%), and Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv). The tube was evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (2.0 mL) was then added, and the mixture was stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
Rhodium-Catalyzed C-H Arylation of 1,6-Naphthyridine
Procedure: In a glovebox, a vial was charged with 1,6-naphthyridine (26 mg, 0.2 mmol, 1.0 equiv), phenylboronic acid (36.6 mg, 0.3 mmol, 1.5 equiv), [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol, 5 mol%), SPhos (8.2 mg, 0.02 mmol, 10 mol%), and K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv). Toluene (1.5 mL) and water (0.5 mL) were added, and the vial was sealed. The reaction mixture was removed from the glovebox and stirred vigorously at 100 °C for 12 hours. After cooling, the mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by silica gel chromatography.
Ruthenium-Catalyzed C-H Arylation of 1,6-Naphthyridine
Procedure: A mixture of 1,6-naphthyridine (26 mg, 0.2 mmol, 1.0 equiv), phenylboronic acid (36.6 mg, 0.3 mmol, 1.5 equiv), [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and K₂CO₃ (55 mg, 0.4 mmol, 2.0 equiv) in mesitylene (2.0 mL) was placed in a sealed tube. The reaction was heated at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with dichloromethane and filtered. The filtrate was concentrated, and the residue was purified by preparative thin-layer chromatography to give the arylated product.
Mechanistic Insights: Catalytic Cycles
The functionalization of 1,6-naphthyridine by palladium, rhodium, and ruthenium catalysts proceeds through distinct catalytic cycles. Understanding these pathways is essential for reaction optimization and the design of new catalysts.
Caption: Palladium-Catalyzed C-H Arylation Cycle.
Caption: Rhodium-Catalyzed C-H Alkenylation Cycle.
Caption: Ruthenium-Catalyzed C-H Olefination Cycle.
Conclusion
The choice of catalyst for 1,6-naphthyridine functionalization is highly dependent on the desired transformation and substrate. Palladium catalysts demonstrate high efficiency in C-H arylation with aryl bromides. Rhodium catalysts are particularly effective for C-H arylation with boronic acids and show promise in alkenylation reactions. Ruthenium catalysts, while sometimes requiring higher temperatures, offer a cost-effective alternative for C-H functionalization. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers to design and optimize synthetic routes towards novel 1,6-naphthyridine derivatives with potential therapeutic applications.
comparative study of the therapeutic potential of different naphthyridine isomers
A Comparative Guide to the Therapeutic Potential of Naphthyridine Isomers
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Structurally, they consist of two fused pyridine rings, and the positioning of the two nitrogen atoms gives rise to ten possible isomers.[3] This isomeric variation is critical, as it profoundly influences the molecule's physicochemical properties and its ability to interact with biological targets, leading to diverse therapeutic applications.[4]
This guide provides a comparative analysis of the therapeutic potential of different naphthyridine isomers, with a primary focus on their anticancer and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to support further investigation and drug design.
Comparative Anticancer Activity
Naphthyridine derivatives, particularly the 1,8-naphthyridine scaffold, have shown significant promise as anticancer agents.[5][6] Their mechanisms of action are varied and often involve the inhibition of crucial enzymes in cell proliferation, such as topoisomerase II, or the modulation of kinase signaling pathways.[6][7] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various naphthyridine isomers against several human cancer cell lines.
Data Presentation: Anticancer Activity of Naphthyridine Isomers
| Isomer Class | Derivative/Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [2] |
| 10-Methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [2] | |
| 1,6-Naphthyridine | Aaptamine (Derivative) | HL-60 (Leukemia) | 0.03 - 8.5 | [7] |
| Aaptamine (Derivative) | K562 (Leukemia) | 0.03 - 8.5 | [7] | |
| Compound 17a | MOLT-3 (Leukemia) | 9.1 | [7][8] | |
| Compound 17a | HeLa (Cervical) | 13.2 | [7][8] | |
| Compound 17a | HL-60 (Leukemia) | 8.9 | [7][8] | |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 | [2] |
| Bisleuconothine A | HCT116 (Colon) | 3.18 | [2] | |
| Bisleuconothine A | HT29 (Colon) | 1.09 | [2] | |
| 1,8-Naphthyridine | Derivative 10c | MCF7 (Breast) | 1.47 | [9] |
| Derivative 8d | MCF7 (Breast) | 1.62 | [9] | |
| Derivative 4d | MCF7 (Breast) | 1.68 | [9] | |
| Derivative 16 | HeLa (Cervical) | 0.7 | [10][11] | |
| Derivative 16 | HL-60 (Leukemia) | 0.1 | [10][11] | |
| Derivative 16 | PC-3 (Prostate) | 5.1 | [10][11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathway: Topoisomerase II Inhibition
A primary mechanism for the anticancer activity of certain naphthyridine derivatives, such as voreloxin, is the inhibition of Topoisomerase II.[6] This enzyme is critical for managing DNA topology during replication. By stabilizing the DNA-enzyme complex, these inhibitors prevent the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and ultimately triggering apoptosis.
Comparative Antimicrobial Activity
The 1,8-naphthyridine core is foundational to a class of antibiotics, with nalidixic acid being the first to be introduced clinically.[2][12] The primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7][12] This section compares the Minimum Inhibitory Concentration (MIC) of various naphthyridine isomers against different bacterial strains.
Data Presentation: Antimicrobial Activity of Naphthyridine Isomers
| Isomer Class | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 | [2] |
| Canthin-6-one | Escherichia coli | 3.91 | [2] | |
| 10-Methoxycanthin-6-one | S. aureus (MRSA) | 3.91 | [2] | |
| 1,8-Naphthyridine | Brominated Derivative 31b | DNA Gyrase (IC50) | 1.7 - 13.2 | [12][13] |
| Brominated Derivative 31f | DNA Gyrase (IC50) | 1.7 - 13.2 | [12][13] | |
| Derivative ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [14][15] | |
| Derivative ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [14][15] | |
| Derivative ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 | [14][15] |
Note: MIC values represent the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Workflow: MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. The broth microdilution method is a standard laboratory procedure for determining MIC values.
Experimental Protocols
Reproducibility and comparability of findings are contingent on detailed experimental methodologies. The following protocols are key assays used to evaluate the therapeutic potential of naphthyridine derivatives.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the naphthyridine derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 540 and 590 nm.[7]
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (Broth Microdilution Assay)
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
-
Preparation: A sterile 96-well microtiter plate is prepared. A serial two-fold dilution of the naphthyridine compound is performed in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: A positive control well (containing bacteria and medium but no compound) and a negative control well (containing medium only) are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions, typically at 37°C for 18-24 hours.[6]
-
Analysis: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[6]
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Bridging the Gap: Validating Experimental Efficacy of 1,6-Naphthyridines with Computational Insights
A Comparative Guide for Researchers and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antiviral effects. The validation of these experimental findings through computational studies is a critical step in modern drug discovery, providing deeper insights into mechanism of action and guiding further optimization. This guide offers a comparative analysis of experimental and computational data for 1,6-naphthyridine derivatives targeting key oncogenic proteins, Fibroblast Growth Factor Receptor 4 (FGFR4) and mesenchymal-epithelial transition factor (c-Met).
Correlating In Vitro Activity with In Silico Predictions: A Tale of Two Kinases
The synergy between experimental screening and computational modeling is pivotal in accelerating the drug development pipeline. By predicting the binding affinity and mode of interaction of a ligand with its target protein, computational studies can rationalize observed biological activities and guide the synthesis of more potent and selective analogues. Here, we present a comparative overview of 1,6-naphthyridine derivatives that have been investigated through both experimental assays and molecular docking studies.
1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors
Aberrant signaling of FGFR4, a receptor tyrosine kinase, is a known driver in the progression of certain cancers, including colorectal cancer.[1] A novel series of 1,6-naphthyridine-2-one derivatives has been identified as potent and selective inhibitors of FGFR4.[1]
Experimental Validation: Compound 19g from this series has shown significant cytotoxic effects against various colorectal cancer cell lines and demonstrated substantial tumor inhibition in a HCT116 xenograft mouse model.[1] The experimental IC50 value, which represents the concentration of the drug required to inhibit 50% of the biological activity, provides a quantitative measure of its potency.
Computational Correlation: Molecular docking studies are employed to predict the binding affinity of these compounds to the ATP-binding pocket of FGFR4. The docking score, a theoretical estimation of the binding energy, can be correlated with the experimental IC50 values. A lower docking score generally indicates a more favorable binding interaction.
| Compound ID | Experimental IC50 (nM) vs. FGFR4 | Computational Docking Score (kcal/mol) vs. FGFR4 (PDB: 4XCU)[2] |
| 19g | < 10 (Specific value not publicly available)[1] | Data not publicly available in a comparative format |
| Analogue 1 | Data not publicly available | Data not publicly available |
| Analogue 2 | Data not publicly available | Data not publicly available |
Note: While specific comparative data for a series of analogues from a single public source is limited, the principle of correlating decreasing IC50 values with more negative docking scores is a standard practice in validating computational models.
1H-Imidazo[4,5-h][2][3]naphthyridin-2(3H)-one Derivatives as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is another crucial target in oncology, with its dysregulation implicated in various malignancies. A class of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-ones has been identified as a new series of c-Met kinase inhibitors.[4]
Experimental Validation: Compound 2t from this series exhibited a promising c-Met kinase inhibitory activity with an IC50 of 2.6 μM.[4] Further in vitro studies showed its effectiveness in inhibiting TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[4] Another derivative, 72a , from a different series of 1,6-naphthyridine compounds, also showed potent c-Met inhibition with an IC50 of 32 nM.
Computational Correlation: Structure-activity relationship (SAR) and molecular docking studies have been conducted on these compounds to understand their binding mode within the c-Met active site.[5] The computational results help to rationalize the observed potencies and guide the design of new derivatives.
| Compound ID | Experimental IC50 vs. c-Met | Computational Docking Score (kcal/mol) vs. c-Met (PDB: 2RFS, 1R0P)[6] |
| 2t | 2.6 μM[4] | Data not publicly available in a comparative format |
| 72a | 32 nM | Data not publicly available in a comparative format |
| Analogue 3 | Data not publicly available | Data not publicly available |
Note: The lack of a unified public dataset with both experimental and computational values for a series of 1,6-naphthyridine derivatives highlights the proprietary nature of much of this research. However, the cited studies confirm the use of both methodologies to validate their findings.
Experimental and Computational Protocols
To ensure the reproducibility and reliability of research findings, detailed methodologies are essential. Below are generalized protocols for the key experimental and computational techniques cited in the study of 1,6-naphthyridine derivatives.
Experimental Protocols
Cell Viability (MTT) Assay for Cytotoxicity:
-
Cell Seeding: Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.[7]
-
Compound Treatment: Cells are treated with various concentrations of the 1,6-naphthyridine derivatives (e.g., 0 to 50 μM) for a specified period (e.g., 48 hours).[7]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Kinase Inhibition Assay (General Protocol):
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing the recombinant human kinase (e.g., c-Met or FGFR4), a substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Inhibitor Addition: Serial dilutions of the 1,6-naphthyridine derivatives are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined time.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope detection (32P-ATP) or fluorescence-based assays (e.g., TR-FRET).
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Computational Protocols
Molecular Docking (General Protocol):
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., FGFR4 - PDB ID: 4XCU; c-Met - PDB ID: 2RFS) is obtained from the Protein Data Bank.[2][6] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the 1,6-naphthyridine derivatives are generated and optimized.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Schrödinger) is used to predict the binding poses of the ligands within the protein's active site. The algorithm explores various conformations and orientations of the ligand.
-
Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein residues are analyzed to understand the binding mode.
Visualizing the Mechanism: Signaling Pathways and Workflow
To provide a clearer understanding of the biological context and the research workflow, the following diagrams were generated using Graphviz.
Conclusion
The integration of experimental and computational approaches provides a robust framework for the discovery and development of novel 1,6-naphthyridine-based therapeutics. While experimental data remains the gold standard for determining biological activity, computational studies offer invaluable insights into the molecular interactions that drive these effects. This synergistic relationship allows for a more rational and efficient drug design process, ultimately accelerating the journey from a promising scaffold to a clinically effective drug. Further research that publishes comprehensive and comparative datasets will be instrumental in strengthening the predictive power of computational models and fostering a more collaborative and data-driven approach to drug discovery.
References
- 1. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Safety and Operations Guide
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 2-(Dimethoxymethyl)-1,6-naphthyridine, this compound must be handled as a hazardous chemical. All disposal procedures are required to comply with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. This document provides a comprehensive overview of recommended disposal procedures for this compound, designed for researchers, scientists, and professionals in drug development. The following guidelines are formulated from general best practices for handling heterocyclic nitrogen compounds and available safety data for structurally related chemicals.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for the compound indicates it is classified as an irritant.[1] Data for analogous naphthyridine derivatives suggest potential hazards such as being harmful if swallowed and causing serious eye irritation.[2][3][4][5] Therefore, meticulous handling of this compound with appropriate personal protective equipment (PPE) and engineering controls is crucial.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C11H12N2O2 | Matrix Scientific |
| Molecular Weight | 204.23 | Matrix Scientific |
| Density | 1.359 | Matrix Scientific |
| Flash Point | 77.7ºC | Matrix Scientific |
| Hazard Codes | H317, H319 | Matrix Scientific |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator.[5] |
Experimental Protocol: Waste Neutralization (Hypothetical)
Note: The following is a generalized protocol for the neutralization of a similar class of compounds. This procedure must be validated and approved by your institution's EHS department before implementation.
-
Preparation: In a designated fume hood, prepare a 5% aqueous solution of sodium hypochlorite.
-
Dilution: Slowly add the this compound waste to the sodium hypochlorite solution, ensuring the temperature does not exceed 25°C.
-
Reaction: Stir the mixture for a minimum of 2 hours.
-
Quenching: Quench any remaining sodium hypochlorite by adding sodium bisulfite until the solution tests negative for oxidizers using potassium iodide-starch paper.
-
Disposal: Dispose of the neutralized solution in accordance with local regulations.
Disposal Workflow
The proper disposal of this compound must follow a structured workflow to ensure safety and regulatory compliance. This process begins with waste identification and segregation and concludes with removal by a certified hazardous waste contractor.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Procedures:
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., weigh boats, contaminated gloves) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant").
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate waste profile sheet.
-
Never dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Caption: Spill Response Workflow.
References
Essential Safety and Operational Guide for 2-(Dimethoxymethyl)-1,6-naphthyridine
This document provides crucial safety and logistical information for the handling, storage, and disposal of 2-(Dimethoxymethyl)-1,6-naphthyridine (CAS No: 386715-36-2). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational questions.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing.[6] | Protects against splashes of the chemical which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7] Gloves should be inspected for integrity before each use. | Prevents skin contact which can cause irritation.[2] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.[8] | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[2][5] |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times.[6] | Protects feet from spills and falling objects. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol [1] |
| Appearance | Not explicitly stated, but handling as a solid or liquid should follow these guidelines. |
| Density | 1.359 g/cm³[1] |
| Flash Point | 77.7°C[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are easily accessible.
-
Engineering Controls: All weighing and transfer operations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
-
Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and disposable labware, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Management: The container must be kept closed at all times except when adding waste.
-
Disposal: The sealed and labeled container must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[10]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. synzeal.com [synzeal.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hsa.ie [hsa.ie]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

